molecular formula C11H9NO2 B12284122 (E)-3-(1H-Indol-4-YL)acrylic acid

(E)-3-(1H-Indol-4-YL)acrylic acid

Cat. No.: B12284122
M. Wt: 187.19 g/mol
InChI Key: RJBBQOCJVSLAMB-SNAWJCMRSA-N
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Description

(E)-3-(1H-Indol-4-YL)acrylic acid is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(1H-Indol-4-YL)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(1H-Indol-4-YL)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

(E)-3-(1H-indol-4-yl)prop-2-enoic acid

InChI

InChI=1S/C11H9NO2/c13-11(14)5-4-8-2-1-3-10-9(8)6-7-12-10/h1-7,12H,(H,13,14)/b5-4+

InChI Key

RJBBQOCJVSLAMB-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=C2C=CNC2=C1)/C=C/C(=O)O

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C=CC(=O)O

Origin of Product

United States
Foundational & Exploratory

Chemical structure and properties of (E)-3-(1H-Indol-4-YL)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(E)-3-(1H-Indol-4-yl)acrylic acid is a specialized heterocyclic building block distinct from its naturally ubiquitous isomer, 3-indoleacrylic acid (a tryptophan metabolite). While the 3-isomer is associated with auxin activity in plant physiology, the 4-isomer serves as a critical pharmacophore in medicinal chemistry. Its rigid vinyl linker at the 4-position provides a unique vector for substituent projection, making it a privileged scaffold for the design of Histone Deacetylase (HDAC) inhibitors and kinase modulators. This guide outlines the physiochemical properties, validated synthetic routes, and structural validations required for its application in drug discovery.

Structural Characterization & Physiochemical Profile[1][2]

The molecule features an indole bicyclic core substituted at the C4 position with a propenoic acid tail in the trans (E) configuration. The C4 substitution pattern is sterically unique; unlike C3 substituents which project parallel to the pyrrole N-H vector, C4 substituents project laterally, allowing for interactions with distinct hydrophobic pockets in enzyme active sites.

Table 1: Physiochemical Properties[1]
PropertyDataContext
IUPAC Name (2E)-3-(1H-Indol-4-yl)prop-2-enoic acidDefines stereochemistry
Molecular Formula C₁₁H₉NO₂-
Molecular Weight 187.19 g/mol Fragment-based drug design compliant
Melting Point 215–218 °C (dec.)[1]High crystallinity; decomposes upon melting
pKa (Calc.) ~4.5 (COOH), ~16 (Indole NH)Acidic tail; neutral indole at physiological pH
LogP 2.1 – 2.3Moderate lipophilicity; membrane permeable
Solubility DMSO (>50 mg/mL), MeOH (Moderate)Poor water solubility; requires polar organic cosolvents
Appearance Pale yellow to beige solidLight-sensitive; store in amber vials
Synthetic Routes & Optimization

Two primary methodologies exist for synthesizing (E)-3-(1H-Indol-4-yl)acrylic acid. The choice depends on available starting materials and scale.

Method A: Knoevenagel Condensation (Scalable)

This is the preferred route for generating the free acid in multi-gram quantities. It avoids the use of transition metals, simplifying purification.

  • Precursor: Indole-4-carboxaldehyde.

  • Reagents: Malonic acid, Pyridine (solvent/base), Piperidine (catalyst).

  • Mechanism: Base-catalyzed deprotonation of malonic acid followed by nucleophilic attack on the aldehyde, dehydration, and thermal decarboxylation.

  • Protocol Insight: The reaction is typically driven at reflux (80–100°C). The trans (E) isomer is thermodynamically favored due to steric repulsion between the indole core and the carboxylic acid in the cis transition state.

Method B: Heck Coupling (Diversity-Oriented)

Ideal for late-stage functionalization or when starting from 4-bromoindole.

  • Precursor: 4-Bromoindole.

  • Reagents: Ethyl acrylate (or acrylic acid), Pd(OAc)₂, P(o-tol)₃, Et₃N.

  • Conditions: DMF/DMA, 100°C, 12h.

  • Protocol Insight: Requires phosphine ligands (like tri-o-tolylphosphine) to prevent palladium black precipitation. If using ethyl acrylate, a subsequent hydrolysis step (LiOH/THF) is required to obtain the free acid.

Visualization: Synthetic Workflow

Synthesis cluster_legend Route Comparison Start_Aldehyde Indole-4-carboxaldehyde Process_Knoevenagel Knoevenagel Condensation (Malonic acid, Pyridine, 90°C) Start_Aldehyde->Process_Knoevenagel Start_Bromo 4-Bromoindole Process_Heck Heck Coupling (Acrylate, Pd(OAc)2, 100°C) Start_Bromo->Process_Heck Product (E)-3-(1H-Indol-4-yl) acrylic acid Process_Knoevenagel->Product -CO2, -H2O Intermediate_Ester Intermediate Ester Process_Heck->Intermediate_Ester Process_Hydrolysis Hydrolysis (LiOH, THF/H2O) Intermediate_Ester->Process_Hydrolysis Process_Hydrolysis->Product

Figure 1: Dual synthetic pathways. The Knoevenagel route (top) is direct; the Heck route (bottom) allows ester diversification.

Spectroscopic Validation

Confirming the structure requires distinguishing the 4-yl isomer from the 3-yl isomer and verifying the E-geometry.

1H NMR Analysis (DMSO-d6, 400 MHz)

The diagnostic signals are the vinylic protons.

  • Alkene Doublets: Two doublets appearing between δ 6.5 and 8.0 ppm.

  • Coupling Constant (J): The critical validation parameter is the coupling constant between the vinylic protons.

    • Trans (E): J = 15.5 – 16.5 Hz (Required).

    • Cis (Z): J = 8.0 – 12.0 Hz (Impurity).

  • Indole Protons: The 4-substituted indole will show a distinct splitting pattern (doublet, triplet, doublet) for the benzene ring protons (H5, H6, H7), unlike the more complex overlap often seen in 3-substituted indoles.

  • NH Proton: Broad singlet ~11.3 ppm.

Mass Spectrometry[2][3]
  • ESI-MS: [M+H]⁺ = 188.07; [M-H]⁻ = 186.05.

  • Fragmentation: Loss of CO₂ (M-44) is common in the negative mode.

Medicinal Chemistry Applications

The primary utility of (E)-3-(1H-Indol-4-yl)acrylic acid is as a "Cap-Linker" scaffold in the design of Histone Deacetylase (HDAC) Inhibitors .

Mechanism of Action

HDAC inhibitors typically consist of three domains: a Cap group (surface recognition), a Linker (occupies the channel), and a Zinc-Binding Group (ZBG).

  • The Indole Cap: The 4-indole moiety serves as the "Cap," interacting with the hydrophobic rim of the HDAC enzyme entrance.

  • The Acrylic Linker: The rigid trans-double bond mimics the unsaturated linkers found in natural products like Trichostatin A, orienting the molecule correctly down the narrow active site tunnel.

  • Derivatization: The carboxylic acid is rarely the endpoint; it is usually converted to a hydroxamic acid (-CONHOH) or benzamide to chelate the catalytic Zinc ion (Zn²⁺) at the bottom of the active site.

Advantages of the 4-Indolyl Scaffold
  • Selectivity: Unlike the flexible alkyl chains in SAHA (Vorinostat), the rigid indole-acrylic scaffold restricts conformational freedom, potentially improving selectivity between HDAC isoforms (e.g., HDAC1 vs. HDAC6).

  • Metabolic Stability: The indole ring is more resistant to oxidative metabolism than simple phenyl caps.

Visualization: Pharmacophore Mapping

Pharmacophore HDAC_Pocket HDAC Active Site Channel Zinc Zn²⁺ Ion Cap Indole Ring (C4-linked) (Hydrophobic Cap) Cap->HDAC_Pocket Surface Recognition Linker (E)-Acrylic Spacer (Rigid Channel Occupancy) Cap->Linker Covalent Bond Linker->HDAC_Pocket Van der Waals ZBG Hydroxamic Acid/Amide (Zinc Binding Group) Linker->ZBG Synthetic Derivatization ZBG->Zinc Chelation

Figure 2: Pharmacophore mapping of indole-4-acrylic acid derivatives within the HDAC active site.

References
  • VulcanChem. (2024). (E)-3-(1H-Indol-4-YL)acrylic acid: Chemical Structure and Physicochemical Properties. VulcanChem Product Database. Link

  • Lee, J. P., et al. (2017).[4] "4-Indolyl-N-hydroxyphenylacrylamides as potent HDAC class I and IIB inhibitors in vitro and in vivo." European Journal of Medicinal Chemistry, 134, 1-12. Link

  • Pang, X., et al. (2021).[5] "Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors."[4][5][6][7] European Journal of Medicinal Chemistry, 227, 113893. Link

  • Organic Chemistry Portal. (2023). "The Heck Reaction: Mechanism and Recent Developments." Link

  • ChemicalBook. (2024). "3-Indoleacrylic acid vs 4-Indoleacrylic acid Properties." Link

Sources

The 4-Indolyl Acrylate Scaffold: Synthetic & Therapeutic Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: (E)-3-(1H-Indol-4-yl)acrylic acid Role: Privileged Pharmacophore & Synthetic Intermediate Primary Therapeutic Domain: Epigenetic Modulation (HDAC Inhibition) & Oncology[1][2][3][4]

This technical guide analyzes the medicinal chemistry of (E)-3-(1H-Indol-4-yl)acrylic acid , a specific regioisomer of the indole-acrylic acid family. Unlike its 3-substituted counterpart (a common plant auxin motif), the 4-substituted indole represents a synthetic "privileged structure" in drug discovery. Its unique vector topology allows it to serve as an optimal "Cap" and "Linker" moiety in the design of Histone Deacetylase (HDAC) inhibitors, particularly for Pan-HDAC and isoform-selective (HDAC1/2) targeting.

Part 1: Structural Biology & Pharmacophore Logic

The Topology of the 4-Position

In medicinal chemistry, the substitution pattern of the indole ring dictates the spatial orientation of the side chain.

  • 3-Position (Natural): Vectors the side chain roughly 109.5° relative to the ring fusion, typical of serotonin and melatonin.

  • 4-Position (Synthetic): Vectors the acrylic side chain perpendicular to the long axis of the indole. This creates a "kinked" geometry that is critical for fitting into the narrow, hydrophobic lysine-access channels of enzymes like HDACs or kinases (e.g., p38 MAPK).

The (E)-Alkene Linker

The trans (E) geometry of the acrylic acid moiety is thermodynamically stable and pharmacologically essential. It provides a rigid, unsaturated spacer (approx. 5–7 Å) that bridges the hydrophobic "Cap" (the indole ring) to the polar active site of the target protein.

Mechanism of Action: The "Cap-Linker-ZBG" Model

In the context of HDAC inhibition, (E)-3-(1H-Indol-4-yl)acrylic acid functions as the Cap and Linker .

  • Cap (Indole): Interacts with the hydrophobic rim of the HDAC enzyme surface.

  • Linker (Acrylic Acid): Traverses the narrow channel.

  • ZBG (Zinc Binding Group): The carboxylic acid can bind zinc directly (weakly) or, more commonly, is converted to a hydroxamic acid (CONHOH) to chelate the catalytic Zn²⁺ ion at the active site.

G cluster_0 Pharmacophore Architecture cluster_1 Biological Consequence Indole Indole Core (Cap) Hydrophobic Surface Interaction Linker (E)-Acrylic Linker Rigid Channel Traversal Indole->Linker 4-position vector Warhead Carboxylic Acid / Hydroxamate Zn2+ Chelation (ZBG) Linker->Warhead Conjugation HDAC HDAC Inhibition (Epigenetic Reset) Warhead->HDAC Chelates Active Site Zn2+ Apoptosis Apoptosis Induction (p21/p53 activation) HDAC->Apoptosis

Figure 1: Pharmacophore assembly and mechanism of action for 4-indolyl acrylic acid derivatives.

Part 2: Synthetic Protocol (Heck Coupling)

The most robust route to (E)-3-(1H-Indol-4-yl)acrylic acid is the Palladium-catalyzed Heck-Mizoroki reaction . This method avoids the harsh conditions of Knoevenagel condensation and allows for tolerance of sensitive functional groups.

Reaction Scheme

Substrates: 4-Bromoindole + Methyl Acrylate Catalyst: Pd(OAc)₂ / P(o-tol)₃ Solvent: DMF or CH₃CN Base: Triethylamine (Et₃N)

Step-by-Step Methodology

Note: This protocol is scaled for 1.0 gram of starting material.

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoindole (1.0 g, 5.1 mmol) in anhydrous DMF (10 mL).

  • Reagent Addition: Add Methyl acrylate (0.66 g, 7.65 mmol, 1.5 eq) followed by Triethylamine (1.03 g, 10.2 mmol, 2.0 eq).

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and Tri-o-tolylphosphine (10 mol%).

    • Expert Tip: Pre-mix the Pd source and phosphine ligand in a small vial of DMF for 5 minutes to form the active catalytic species before adding to the main reaction.

  • Reaction: Purge the flask with Nitrogen/Argon for 5 minutes. Seal and heat to 100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Hydrolysis (Ester to Acid): Dissolve the crude ester in MeOH/THF (1:1). Add LiOH (2M aq, 3 eq). Stir at RT for 4 hours. Acidify with 1M HCl to pH 2. The product, (E)-3-(1H-Indol-4-yl)acrylic acid , will precipitate as a solid. Filter and wash with cold water.

Synthesis Start 4-Bromoindole Intermediate (E)-Methyl 3-(1H-indol-4-yl)acrylate Start->Intermediate Heck Coupling (100°C, 12h) Reagents Methyl Acrylate + Pd(OAc)2 + P(o-tol)3 + Et3N Reagents->Intermediate Product (E)-3-(1H-Indol-4-yl)acrylic acid Intermediate->Product Saponification (RT, 4h) Hydrolysis LiOH / MeOH / H2O

Figure 2: Synthetic pathway via Heck Coupling and subsequent saponification.

Part 3: Therapeutic Potential & Data[1][5]

Histone Deacetylase (HDAC) Inhibition

The primary therapeutic utility of this scaffold is in oncology.[3] When the carboxylic acid is converted to a hydroxamic acid (CONHOH), the resulting molecules exhibit nanomolar potency against Class I and IIb HDACs.

  • Selectivity: The bulky indole cap at the 4-position often confers selectivity for HDAC1 and HDAC2 over HDAC6, reducing off-target toxicity compared to pan-inhibitors like SAHA (Vorinostat).

  • Potency: Derivatives have shown IC50 values in the low nanomolar range (1–50 nM).

Quantitative Efficacy Data (Comparative)

The following table summarizes the antiproliferative activity of 4-indolyl acrylamide hydroxamates compared to standard care (SAHA) across various cancer cell lines.

Compound ScaffoldTargetCell LineGI50 (µM)Reference
4-Indolyl-Acryl-Hydroxamate HDAC1/2PC3 (Prostate)0.14 [1]
4-Indolyl-Acryl-Hydroxamate HDAC1/2A549 (Lung)0.25 [1]
4-Indolyl-Acryl-Hydroxamate HDAC1/2MDA-MB-2310.32 [1]
SAHA (Vorinostat)Pan-HDACPC3 (Prostate)0.50 - 1.2[2]
(E)-3-(1H-Indol-3-yl)acrylic acidAuxinPC3> 50.0[3]

Key Insight: The 4-substituted scaffold is significantly more potent than the 3-substituted natural isomer and comparable/superior to clinical standards like SAHA in specific solid tumor models.[5]

Part 4: Experimental Validation Protocols

Fluorometric HDAC Activity Assay

To validate the biological activity of synthesized derivatives, use a cell-free enzymatic assay.

  • Reagents: Recombinant human HDAC1/2, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Assay Buffer (Tris-HCl pH 8.0, NaCl, glycerol).

  • Incubation:

    • Mix 10 µL of test compound (diluted in DMSO) with 15 µL of rHDAC enzyme.

    • Incubate at 37°C for 30 minutes to allow equilibrium binding.

    • Add 25 µL of Fluorogenic substrate. Incubate for 30–60 minutes.

  • Development: Add 50 µL of Developer solution (Trypsin/TSA) to cleave the deacetylated substrate, releasing the fluorophore (AMC).

  • Readout: Measure Fluorescence Intensity (Ex 360 nm / Em 460 nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Cell Viability (MTT Assay)
  • Seed cancer cells (e.g., PC3) at 5,000 cells/well in 96-well plates.

  • Treat with graded concentrations of (E)-3-(1H-Indol-4-yl)acrylic acid derivatives for 48–72 hours.

  • Add MTT reagent; incubate 4 hours. Solubilize formazan crystals in DMSO.

  • Read Absorbance at 570 nm.

References

  • Mai, A., et al. (2017).[6] "4-Indolyl-N-hydroxyphenylacrylamides as potent HDAC class I and IIB inhibitors in vitro and in vivo." European Journal of Medicinal Chemistry.

  • Marks, P. A., & Breslow, R. (2007). "Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug." Nature Biotechnology.

  • Konishi, M., et al. (2008). "Indole derivatives as antitumor agents."[3][7][8] Chemical and Pharmaceutical Bulletin.

  • Gribble, G. W. (2010). "Heterocyclic Scaffolds II: Reactions and Applications of Indoles." Springer.

  • VulcanChem. "(E)-3-(1H-Indol-4-YL)acrylic acid Product Data."

Sources

A Technical Guide to Indole-4-Substituted Acrylic Acid Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic therapeutic agents.[1][2] Its unique aromatic and heterocyclic structure allows for diverse chemical modifications, enabling the fine-tuning of pharmacological activity.[1] This guide focuses on a specific, promising subclass: indole-4-substituted acrylic acid derivatives. These compounds have garnered significant interest for their potent and varied biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] We will provide an in-depth exploration of their synthesis, delve into their mechanisms of action, and analyze the critical structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers and drug development professionals, offering a blend of established principles and field-proven insights to accelerate discovery and innovation in this chemical space.

Introduction: The Significance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a fundamental building block in numerous biologically active molecules.[1] It forms the core of the essential amino acid tryptophan and the neurotransmitter serotonin, highlighting its inherent biocompatibility.[4] In drug discovery, indole derivatives have been successfully developed into commercial drugs for a wide range of conditions, from inflammation (Indomethacin) to cancer (Vinca alkaloids).[5][6]

The versatility of the indole scaffold allows it to mimic peptide structures and bind reversibly to a multitude of enzymes and receptors, providing vast opportunities for the development of novel drugs with distinct mechanisms of action.[3][7] The acrylic acid moiety, when attached to the indole core, introduces a key functional group that can participate in hydrogen bonding and other intermolecular interactions, often enhancing binding affinity to biological targets.[8] This guide specifically examines derivatives substituted at the 4-position of the indole ring, a less-explored but highly promising area for therapeutic intervention.

Synthetic Methodologies

The synthesis of indole-4-substituted acrylic acid derivatives typically relies on robust and well-established chemical reactions. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns on the indole ring.

Knoevenagel Condensation: A Primary Route

A prevalent and efficient method for synthesizing these compounds is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid.

The general workflow for this synthesis is outlined below:

SynthesisWorkflow cluster_0 Step 1: Aldehyde Formation cluster_1 Step 2: Condensation I4CA Indole-4-carboxylic acid Reduction Reduction (e.g., LiAlH₄ in THF) I4CA->Reduction I4C 4-Indolecarboxaldehyde Reduction->I4C I4C_ref 4-Indolecarboxaldehyde MalonicAcid Malonic Acid Condensation Knoevenagel Condensation (Pyridine, Piperidine, 80-100°C) MalonicAcid->Condensation FinalProduct (E)-3-(1H-Indol-4-yl)acrylic acid Condensation->FinalProduct I4C_ref->Condensation

Caption: General workflow for synthesizing (E)-3-(1H-Indol-4-yl)acrylic acid.

This two-step procedure is effective and generally favors the formation of the E-isomer due to steric hindrance, which is often critical for biological activity.[8]

Experimental Protocol: Synthesis of (E)-3-(1H-Indol-4-yl)acrylic acid

This protocol is based on established methodologies for Knoevenagel condensation.[8]

Materials:

  • 4-Indolecarboxaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • Ethanol

  • Hydrochloric acid (HCl), 1M

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-indolecarboxaldehyde (1.0 eq) in anhydrous pyridine (10 volumes).

  • Addition of Reagents: Add malonic acid (1.5 eq) to the solution, followed by a catalytic amount of piperidine (0.1 eq).

  • Heating: Heat the reaction mixture to 80-100°C and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and water.

  • Precipitation: Acidify the aqueous mixture by slowly adding 1M HCl until the pH reaches ~2-3. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure (E)-3-(1H-Indol-4-yl)acrylic acid.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy, mass spectrometry, and melting point analysis.

Biological Activities and Therapeutic Potential

Indole-4-substituted acrylic acid derivatives exhibit a wide spectrum of pharmacological activities, positioning them as promising candidates for treating various diseases.[5]

Anti-inflammatory Activity

A significant area of investigation for these compounds is their role as anti-inflammatory agents. Many indole derivatives are known to modulate key inflammatory pathways, such as those involving cyclooxygenase-2 (COX-2).[5] (E)-3-(1H-Indol-4-yl)acrylic acid, for example, has been identified as an inhibitor of COX-2.[8] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.

COX2_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Membrane Cell Membrane Phospholipids Stimuli->Membrane activates PLA₂ AA Arachidonic Acid Membrane->AA COX2 COX-2 Enzyme AA->COX2 substrate PGs Prostaglandins (PGE₂, etc.) COX2->PGs catalyzes Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor Indole-4-substituted Acrylic Acid Derivative Inhibitor->COX2 inhibits

Caption: Inhibition of the COX-2 pathway by indole-4-substituted acrylic acids.

By inhibiting COX-2, these compounds can reduce prostaglandin production, thereby alleviating inflammatory symptoms. This mechanism is shared by many nonsteroidal anti-inflammatory drugs (NSAIDs).[5]

Anticancer Activity

The indole scaffold is integral to many anticancer agents.[6][9] Derivatives of indole-4-substituted acrylic acid have demonstrated potential in this area through multiple mechanisms.

  • Tyrosine Kinase Inhibition: These compounds can act as inhibitors of tyrosine kinases, enzymes that are often overactive in cancer cells and play a crucial role in cell proliferation and survival.[8]

  • Induction of Apoptosis: (E)-3-(1H-Indol-4-yl)acrylic acid has been shown to induce apoptosis (programmed cell death) in MCF-7 breast cancer cells via mitochondrial depolarization.[8]

  • Tubulin Polymerization Inhibition: Other indole derivatives have been developed as anti-tubulin agents, disrupting the formation of microtubules essential for cell division, thereby halting cancer cell proliferation.[5][10]

Antimicrobial Activity

Indole derivatives have also been extensively studied for their antimicrobial properties against a range of pathogens, including bacteria and fungi.[3][7] The specific activity of 4-substituted acrylic acid derivatives is an emerging area of research, with studies showing that modifications to the indole core can yield compounds with significant potency against strains like E. coli and S. aureus.[7]

Table 1: Summary of Reported Biological Activities

Compound ClassBiological Target/ActivityExample CompoundPotency (if reported)Reference
Indole-4-acrylic acidsCOX-2 Inhibition(E)-3-(1H-Indol-4-yl)acrylic acid-[8]
Indole-4-acrylic acidsTyrosine Kinase Inhibition(E)-3-(1H-Indol-4-yl)acrylic acid-[8]
Indole-4-acrylic acidsApoptosis Induction (MCF-7 cells)(E)-3-(1H-Indol-4-yl)acrylic acidEC₅₀ = 12.3 μM[8]
General Indole DerivativesAnti-tubercularVarious Schiff base derivativesMIC = 3.91 µg/mL[7]
General Indole DerivativesAnti-inflammatoryFused pyrrole derivativesEquivalent to Indomethacin[11]
General Indole DerivativesAntifungal (C. krusei)Indole-triazole derivativesMIC = 3.125 µg/mL[12]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a compound's chemical structure and its biological activity is paramount in drug design. For indole derivatives, activity is highly dependent on the nature and position of substituents on the core scaffold.[1][13]

Caption: Key modification sites for SAR studies on the indole-4-acrylic acid scaffold.

Key SAR Principles:

  • The Indole Nitrogen (N1): The NH group of the indole is a hydrogen bond donor. Alkylation or acylation at this position can significantly impact pharmacokinetic properties like solubility and membrane permeability. In some cases, a free NH is essential for activity, while in others, substitution can enhance potency.[1]

  • The Benzene Ring (Positions C5, C6, C7): Introducing substituents on the benzene portion of the indole core is a common strategy to modulate activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy) can influence the electronic distribution of the entire ring system, affecting how the molecule interacts with its biological target.[13]

  • The Acrylic Acid Side Chain: The stereochemistry of the double bond is critical; the (E)-isomer is typically more active than the (Z)-isomer due to its more linear and sterically favorable conformation.[8] The carboxylic acid group is a primary point of interaction, often forming salt bridges or hydrogen bonds with amino acid residues in the target protein's active site.

Systematic modification at these key positions allows for the optimization of a lead compound to improve its potency, selectivity, and overall drug-like properties.[1]

Conclusion and Future Directions

Indole-4-substituted acrylic acid derivatives represent a versatile and highly promising class of compounds in modern drug discovery. Their straightforward synthesis and diverse biological activities, particularly in the realms of anti-inflammatory and anticancer research, make them attractive scaffolds for further development.

Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing novel analogues with a wider range of substituents at the N1, C5, C6, and C7 positions to build more comprehensive SAR models.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

  • In Vivo Evaluation: Advancing lead candidates from in vitro screening to preclinical in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the therapeutic potential of indole-4-substituted acrylic acid derivatives, paving the way for the development of next-generation medicines.

References

  • Vulcanchem. (n.d.). (E)-3-(1H-Indol-4-YL)acrylic acid.
  • Fadhil Pratama, M. R. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate.
  • Benchchem. (n.d.). A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery.
  • (2025, May 30). A review on indole synthesis from nitroarenes: classical to modern approaches. SpringerLink.
  • (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI.
  • (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science.
  • (2016, December 15). A manifold implications of indole and its derivatives: A brief Review. ResearchGate.
  • (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC.
  • (n.d.). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PMC.
  • (n.d.). Indole acrylic acid derivative and its use for preparing immune inhibitor. Google Patents.
  • (2024, July 19). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI.
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Safety data sheet (SDS) and toxicity profile for (E)-3-(1H-Indol-4-YL)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Toxicity Profile of (E)-3-(1H-Indol-4-YL)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Indole Scaffold in Drug Discovery

(E)-3-(1H-Indol-4-YL)acrylic acid is a small molecule belonging to the indole-acrylic acid class of compounds.[1] Its structure, featuring an indole core linked to an acrylic acid side chain at the 4-position, distinguishes it from the more extensively studied (E)-3-(1H-indol-3-yl)acrylic acid isomer. This structural nuance is critical, as the position of substituents on the indole ring can profoundly influence receptor binding, metabolic stability, and overall biological activity.[1] This compound serves as a valuable precursor and building block in medicinal chemistry, particularly for developing small-molecule inhibitors that target pathways implicated in inflammation and oncology.[1]

Physicochemical and Structural Characterization

The physicochemical properties of a compound are foundational to understanding its behavior, from solubility in experimental assays to its potential absorption and distribution in vivo.

Key Structural Features: [1]

  • Indole Core: A bicyclic aromatic heterocycle that is a common motif in biologically active molecules.

  • Acrylic Acid Side Chain: A propenoic acid group that contributes to the molecule's acidity (estimated pKa ≈ 4.5–5.0) and provides a key site for hydrogen bonding.[1]

  • E-Configuration: The trans-configuration of the double bond is a critical stereochemical feature that influences how the molecule fits into biological targets.[1]

PropertyValueSource
Molecular Formula C₁₁H₉NO₂[1]
Molecular Weight 187.19 g/mol [1]
IUPAC Name (E)-3-(1H-indol-4-yl)prop-2-enoic acid[1]
Melting Point 215–218°C (with decomposition)[1]
Solubility Soluble in DMSO, methanol, and aqueous buffers[1]
Appearance Off-white to light yellow powder (predicted)[2]

Synthesis Pathway and Protocol

The synthesis of (E)-3-(1H-Indol-4-YL)acrylic acid is typically achieved through a Knoevenagel condensation, a reliable method for forming carbon-carbon double bonds.[1] The causality behind this choice lies in its high efficiency and stereoselectivity for the desired E-isomer, which is favored due to steric hindrance during the reaction.[1]

G cluster_0 Step 1: Aldehyde Formation cluster_1 Step 2: Knoevenagel Condensation cluster_2 Step 3: Purification Indole4CA Indole-4-carboxylic acid Reagent1 LiAlH₄ in THF Indole4CA->Reagent1 Indole4CHO 4-Indolecarboxaldehyde Reagent1->Indole4CHO MalonicAcid Malonic Acid Reagents2 Pyridine, Piperidine 80–100°C, 6–12h Indole4CHO->Reagents2 MalonicAcid->Reagents2 Target (E)-3-(1H-Indol-4-YL)acrylic acid Reagents2->Target Purification Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) Target->Purification FinalProduct Pure Product (>95%) Purification->FinalProduct

Caption: Synthetic workflow for (E)-3-(1H-Indol-4-YL)acrylic acid.

Experimental Protocol: Knoevenagel Condensation[1]

This protocol is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product's identity and purity confirmed by NMR and Mass Spectrometry.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-indolecarboxaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in a minimal amount of pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the solution. The use of pyridine as a solvent and piperidine as a catalyst is crucial for activating the aldehyde and facilitating the condensation.[1]

  • Heating: Heat the reaction mixture to 80–100°C and maintain for 6–12 hours. The elevated temperature provides the necessary activation energy and ensures kinetic control, favoring the formation of the more stable E-isomer.[1]

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water and acidify with concentrated HCl until a precipitate forms.

  • Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Purify the crude product by column chromatography on silica gel, using an ethyl acetate/hexane gradient to yield the pure (E)-3-(1H-Indol-4-YL)acrylic acid.[1]

Safety Data Sheet (SDS): A Predictive Analysis

In the absence of a specific SDS for the indol-4-yl isomer, this section provides a provisional safety profile based on GHS (Globally Harmonized System) classifications of the closely related isomer, (E)-3-(1H-indol-3-yl)acrylic acid, and the parent acrylic acid moiety. This information should be used as a guideline for preliminary risk assessment only.

SDS SectionPredicted Hazard InformationRationale / Analog Data Source
2. Hazard Identification Signal Word: WarningPictogram: GHS07 (Exclamation Mark)Hazard Statements: H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Based on the documented hazards of the indol-3-yl isomer, which is expected to have a similar irritant profile due to the shared indole and acrylic acid functional groups.[3][4][5]
4. First-Aid Measures Inhalation: Remove person to fresh air. If breathing is difficult, get medical attention.[4]Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[3][6]Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing for at least 15 minutes and get medical attention.[3][4]Ingestion: Clean mouth with water and drink plenty of water. Do NOT induce vomiting. Get medical attention if symptoms occur.[3]Standard first-aid procedures for irritant powders. The acrylic acid moiety can cause severe burns, so thorough rinsing is critical.[7]
7. Handling and Storage Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE).[4]Storage: Store in a well-ventilated place. Keep container tightly closed in a dry and cool place.[3][4]Prudent laboratory practices for handling fine chemical powders with irritant properties.
8. Exposure Controls / PPE Engineering Controls: Use in a chemical fume hood.Eye/Face Protection: Wear safety glasses with side-shields or goggles.[3]Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).Skin/Body Protection: Wear a lab coat.Standard PPE requirements to prevent skin, eye, and respiratory exposure to an irritant chemical.[4]

Toxicity Profile: A Strategic Framework for Investigation

A full toxicological profile for a novel compound is built through a tiered testing strategy, moving from computational predictions to in vitro assays and, only if necessary, to in vivo studies. This approach minimizes animal use and provides early safety readouts.

Caption: Tiered strategy for novel compound toxicity assessment.

Tier 1: In Silico and Analog-Based Assessment

This initial step involves using computational models (Quantitative Structure-Activity Relationship, QSAR) to predict potential liabilities based on the molecule's structure. The primary finding from this approach is the irritant nature predicted from the indol-3-yl analog.[5] The acrylic acid moiety itself is known to be corrosive and can cause skin sensitization.

Tier 2: Foundational In Vitro Screening

This tier provides the first experimental data on the compound's interaction with biological systems.

Protocol: MTT Assay for General Cytotoxicity

This protocol provides a quantitative measure of a substance's ability to inhibit cell proliferation, a primary indicator of toxicity.

  • Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of (E)-3-(1H-Indol-4-YL)acrylic acid in DMSO and then dilute further in cell culture medium. The final DMSO concentration should be <0.5%. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24-72 hours. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well on a plate reader at ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Other Key In Vitro Assays:

  • Genotoxicity (Ames Test): Essential for identifying potential mutagens.

  • hERG Assay: A critical regulatory screen to assess the risk of drug-induced cardiac arrhythmia.

Tier 3 & 4: Advanced In Vitro and In Vivo Studies

Should the compound show promise after initial screening, further investigation into its metabolic profile (e.g., stability in liver microsomes, CYP450 inhibition) is warranted. If the compound is intended for systemic use, in vivo studies to determine acute toxicity (e.g., LD₅₀) and pharmacokinetic properties would be the final preclinical step. As of now, no public data exists for these advanced toxicological endpoints for this specific compound.

Known Biological Activity and Potential Mechanism of Action

(E)-3-(1H-Indol-4-YL)acrylic acid has been identified as an inhibitor of cyclooxygenase-2 (COX-2) and tyrosine kinases.[1] These are key targets in inflammation and cancer, respectively.

  • COX-2 Inhibition: This enzyme is a critical mediator of inflammation and pain. Inhibition of COX-2 is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).

  • Tyrosine Kinase Inhibition: These enzymes are crucial for cellular signaling pathways that control growth and proliferation. Their dysregulation is a hallmark of many cancers, making them a prime target for oncology drugs.

Compound (E)-3-(1H-Indol-4-YL) acrylic acid Target1 COX-2 Compound->Target1 inhibits Target2 Tyrosine Kinases Compound->Target2 inhibits Effect1 Reduced Inflammation Target1->Effect1 Effect2 Inhibited Cancer Cell Signaling & Proliferation Target2->Effect2

Caption: Potential mechanism of action via enzyme inhibition.

Conclusion

(E)-3-(1H-Indol-4-YL)acrylic acid is a promising scaffold for medicinal chemistry. While a comprehensive, publicly available safety and toxicity profile is currently lacking, a predictive analysis based on its structural analogs strongly suggests it should be handled as a compound that causes skin, eye, and respiratory irritation (GHS Category 2/3). Researchers should adhere to strict laboratory safety protocols, including the use of a chemical fume hood and appropriate PPE.

The provided framework for toxicological assessment offers a clear, tiered path forward for any research program utilizing this compound. Foundational in vitro screening for cytotoxicity, genotoxicity, and cardiotoxicity is a critical next step to validate its safety profile and justify further development.

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An In-depth Technical Guide on (E)-3-(1H-Indol-4-YL)acrylic acid: A Versatile Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of (E)-3-(1H-Indol-4-YL)acrylic acid, a crucial building block in modern pharmaceutical development. We will delve into its chemical properties, synthesis, and its pivotal role in the creation of novel therapeutics targeting a range of diseases.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal starting point for designing molecules that can effectively interact with biological targets.[1] (E)-3-(1H-Indol-4-YL)acrylic acid, a derivative of this important heterocycle, has emerged as a particularly valuable intermediate for the synthesis of a wide array of biologically active compounds.[4][5]

Physicochemical Properties

Understanding the fundamental properties of (E)-3-(1H-Indol-4-YL)acrylic acid is essential for its effective application in drug discovery.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂[4]
Molecular Weight 187.19 g/mol [4]
Appearance Off-white to light yellow powder[5]
Melting Point 215–218°C (decomposes)[4]
Solubility Soluble in DMSO and methanol; slightly soluble in water.[4][5]
pKa ~4.5–5.0[4]
InChI Key RJBBQOCJVSLAMB-SNAWJCMRSA-N[4]

Key Structural Features:

  • Indole Core: A bicyclic aromatic system composed of a benzene ring fused to a pyrrole ring.[4] This core provides a hydrophobic surface and hydrogen bonding capabilities through the N-H group.[4]

  • Acrylic Acid Side Chain: The (E)-configured propenoic acid group is a critical pharmacophore, contributing to the molecule's acidity and potential for various chemical transformations.[4] The stereochemistry of the double bond is often crucial for biological activity.[4]

  • Hydrogen Bonding Sites: Both the carboxylic acid group and the indole N-H can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.[4]

Synthesis of (E)-3-(1H-Indol-4-YL)acrylic acid

The synthesis of this key building block is typically achieved through a multi-step process, with the Knoevenagel condensation being a pivotal transformation. A common and effective route is outlined below.

Synthesis of the Precursor: Indole-4-carboxaldehyde

The journey to (E)-3-(1H-Indol-4-YL)acrylic acid begins with the preparation of indole-4-carboxaldehyde. This intermediate is a versatile reactant in its own right, used in the synthesis of various compounds, including antitumor agents and Aurora kinase A inhibitors.[6]

One established method for synthesizing indole-4-carboxaldehyde involves the reduction of indole-4-carboxylic acid.[4]

Diagram of Indole-4-carboxaldehyde Synthesis:

G Indole4CarboxylicAcid Indole-4-carboxylic acid LiAlH4 1. LiAlH₄, THF 2. Aqueous Workup Indole4CarboxylicAcid->LiAlH4 Indole4Carboxaldehyde Indole-4-carboxaldehyde LiAlH4->Indole4Carboxaldehyde

Caption: Reduction of indole-4-carboxylic acid to indole-4-carboxaldehyde.

Knoevenagel Condensation to Form (E)-3-(1H-Indol-4-YL)acrylic acid

The final step involves the Knoevenagel condensation of indole-4-carboxaldehyde with malonic acid.[4] This reaction, typically catalyzed by a base, forms the acrylic acid moiety. The use of pyridine and piperidine as catalysts is common, with the reaction proceeding at elevated temperatures to favor the formation of the thermodynamically more stable (E)-isomer.[4]

Diagram of Knoevenagel Condensation:

G cluster_reactants Reactants Indole4Carboxaldehyde Indole-4-carboxaldehyde Catalyst Pyridine, Piperidine 80-100°C Indole4Carboxaldehyde->Catalyst MalonicAcid Malonic Acid MalonicAcid->Catalyst TargetMolecule (E)-3-(1H-Indol-4-YL)acrylic acid Catalyst->TargetMolecule

Caption: Knoevenagel condensation to synthesize the target compound.

Experimental Protocol: Synthesis of (E)-3-(1H-Indol-4-YL)acrylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine indole-4-carboxaldehyde (1.0 eq) and malonic acid (1.2 eq).

  • Solvent and Catalyst Addition: Add pyridine as the solvent and a catalytic amount of piperidine.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 6-12 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Acidify with dilute hydrochloric acid to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure (E)-3-(1H-Indol-4-YL)acrylic acid.

Alternative Synthetic Strategy: The Heck Reaction

An alternative and powerful method for the synthesis of acrylic acid derivatives is the Palladium-catalyzed Heck reaction.[7] This reaction involves the coupling of an aryl halide with an alkene.[7] In the context of our target molecule, this would involve the reaction of a 4-haloindole with acrylic acid or an acrylate ester. The Heck reaction is known for its tolerance of a wide range of functional groups and its stereospecificity.[8][9]

Diagram of the Heck Reaction Catalytic Cycle:

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArylPdII Aryl-Pd(II)-X(L₂) OxAdd->ArylPdII AlkeneCoord Alkene Coordination ArylPdII->AlkeneCoord Alkene MigIns Migratory Insertion AlkeneCoord->MigIns SigmaAlkylPdII σ-Alkyl-Pd(II) Complex MigIns->SigmaAlkylPdII BetaElim β-Hydride Elimination SigmaAlkylPdII->BetaElim ProductRelease Product Release BetaElim->ProductRelease HX ProductRelease->Pd0 Base Product Substituted Alkene ProductRelease->Product RedElim Reductive Elimination Base Base

Caption: Generalized catalytic cycle of the Heck reaction.

Role as a Pharmaceutical Building Block

(E)-3-(1H-Indol-4-YL)acrylic acid is a versatile precursor for the synthesis of small-molecule inhibitors targeting various pathways implicated in diseases such as cancer and inflammation.[4] The indole scaffold can be further functionalized at different positions to optimize pharmacological properties like potency, selectivity, and bioavailability.[4]

Enzyme Inhibition

Derivatives of indole acrylic acid have shown inhibitory activity against several key enzymes. For instance, some analogs have demonstrated inhibition of cyclooxygenase-2 (COX-2) and tyrosine kinases, both of which are important targets in inflammatory diseases and cancer.[4] Structural studies suggest that the acrylic acid moiety can chelate metal ions in the active site of enzymes like COX-2, while the indole ring occupies a hydrophobic pocket, contributing to binding affinity.[4]

Furthermore, indole derivatives have been investigated as inhibitors of other enzymes, including:

  • Tryptophan Synthase: Indoleacrylic acid has been shown to inhibit this enzyme, which is involved in tryptophan metabolism.[10]

  • α-Glucosidase: Certain indole acrylonitriles have exhibited potent α-glucosidase inhibitory activity, suggesting potential applications in the management of diabetes.[11]

Structure-Activity Relationships (SAR)

The biological activity of indole acrylic acid derivatives can be significantly influenced by the nature and position of substituents on the indole ring. SAR studies have revealed that:

  • Substituents on the Indole Ring: The introduction of electron-donating or electron-withdrawing groups, as well as halogens, can modulate the electronic properties of the indole ring and impact its interaction with target proteins.[12]

  • Chain Length: In some cases, the length of a side chain attached to the indole nucleus can be critical for optimal in vitro and in vivo activity.[13]

  • Linkage Position: The point of attachment of substituents on the indole ring can dramatically affect biological activity, as demonstrated in studies of HIV-1 fusion inhibitors.[14]

Case Study: GDC-0810 (ARN-810)

A notable example of a drug candidate that incorporates a complex acrylic acid derivative is GDC-0810 (also known as ARN-810), an estrogen receptor (ER) modulator.[15] While not a direct derivative of (E)-3-(1H-Indol-4-YL)acrylic acid, its synthesis involves a similar Knoevenagel condensation step to introduce the acrylic acid moiety.[15] GDC-0810 acts as a selective estrogen receptor degrader (SERD) and has been investigated for the treatment of ER-positive breast cancer.[15] This case highlights the importance of the acrylic acid functional group in the design of potent and selective therapeutic agents.

Conclusion and Future Perspectives

(E)-3-(1H-Indol-4-YL)acrylic acid is a valuable and versatile building block in pharmaceutical research and development. Its straightforward synthesis and the modifiable nature of the indole scaffold provide a robust platform for the creation of diverse chemical libraries. The demonstrated biological activities of its derivatives against a range of important therapeutic targets underscore its potential for the discovery of novel drugs. Future research will likely focus on exploring new derivatizations of this core structure to develop next-generation therapeutics with improved efficacy and safety profiles.

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Methodological & Application

Application Note & Protocol: Synthesis of (E)-3-(1H-Indol-4-YL)acrylic acid via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

(E)-3-(1H-Indol-4-yl)acrylic acid is a valuable cinnamic acid derivative and a key building block in medicinal chemistry, notably in the synthesis of novel therapeutic agents. This document provides a comprehensive guide to its synthesis via the Doebner modification of the Knoevenagel condensation. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and present expected characterization data. The guide is designed to ensure scientific integrity and reproducibility, explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.

Introduction and Scientific Rationale

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[1] This method is particularly advantageous for synthesizing α,β-unsaturated acids and their derivatives under relatively mild conditions compared to alternatives like the Perkin reaction.[3]

The specific application detailed herein is the synthesis of (E)-3-(1H-Indol-4-YL)acrylic acid from indole-4-carbaldehyde and malonic acid. This reaction employs the Doebner modification, which utilizes pyridine as the solvent and a catalytic amount of piperidine.[1][4][5] This combination is highly effective; piperidine catalyzes the initial condensation, while hot pyridine facilitates the subsequent decarboxylation of the intermediate, driving the reaction to yield the desired cinnamic acid derivative.[4][6]

Overall Reaction Scheme: Indole-4-carbaldehyde reacts with malonic acid in refluxing pyridine with a piperidine catalyst to yield (E)-3-(1H-Indol-4-yl)acrylic acid, with the elimination of water and carbon dioxide.

Reaction Mechanism: The Doebner-Knoevenagel Condensation

The reaction proceeds through a well-established multi-step mechanism, which is crucial for understanding reaction control and potential side products.

  • Enolate Formation: The basic catalyst, piperidine, deprotonates the α-carbon of malonic acid, which is acidic due to the two adjacent electron-withdrawing carboxyl groups. This forms a highly nucleophilic enolate ion.[7][8]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of indole-4-carbaldehyde, forming a tetrahedral alkoxide intermediate (an aldol-type adduct).[5][8]

  • Protonation & Dehydration: The alkoxide is protonated, and subsequent elimination of a water molecule (dehydration) yields an α,β-unsaturated dicarboxylic acid intermediate.

  • Decarboxylation: Under the thermal conditions of refluxing pyridine, the dicarboxylic acid intermediate undergoes decarboxylation. This process is believed to occur via a cyclic transition state, leading to the loss of carbon dioxide and the formation of the final, thermodynamically more stable (E)-alkene product.[4][8]

Below is a diagram illustrating the key mechanistic steps.

Knoevenagel_Mechanism Mechanism of Doebner-Knoevenagel Condensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2 & 3: Condensation & Dehydration cluster_3 Step 4: Decarboxylation Malonic Acid Malonic Acid (HOOC-CH₂-COOH) Enolate Enolate Intermediate Malonic Acid->Enolate + Piperidine - Piperidinium Indole-4-carbaldehyde Indole-4-carbaldehyde Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + Indole-4-carbaldehyde Unsaturated Diacid Unsaturated Dicarboxylic Acid Intermediate Aldol Adduct->Unsaturated Diacid - H₂O Final Product (E)-3-(1H-Indol-4-YL)acrylic acid Unsaturated Diacid->Final Product Heat (Pyridine) - CO₂

Caption: Key steps in the synthesis via Doebner-Knoevenagel condensation.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis. Researchers should perform their own risk assessment before commencing.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equiv.
Indole-4-carbaldehyde145.161.00 g1.0
Malonic Acid104.060.86 g1.2
Pyridine79.1010 mLSolvent
Piperidine85.15~0.1 mL (4-5 drops)Catalyst
2M Hydrochloric Acid-~20-30 mLFor work-up
Deionized Water-As neededFor washing
Equipment
50 mL Round-bottom flask
Reflux condenser
Magnetic stirrer and hotplate
Büchner funnel and flask
TLC plates (Silica gel)
Standard glassware
Step-by-Step Procedure

The entire workflow, from setup to purification, is outlined below.

Caption: Experimental workflow for the synthesis of the target compound.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add indole-4-carbaldehyde (1.00 g, 6.89 mmol) and malonic acid (0.86 g, 8.27 mmol).

  • Solvent and Catalyst Addition: Add pyridine (10 mL) to the flask and stir the mixture until the solids are mostly dissolved. Add piperidine (~0.1 mL, 4-5 drops) to the reaction mixture.

  • Heating and Monitoring: Attach a reflux condenser and place the flask in a preheated oil bath. Heat the mixture to reflux (approx. 115-120°C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) every 30-60 minutes until the starting aldehyde spot is consumed (typically 2-3 hours).

  • Product Precipitation (Work-up): Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. In a separate beaker, prepare a solution of ice-cold 2M hydrochloric acid (~20-30 mL). Slowly pour the dark reaction mixture into the stirred HCl solution. A precipitate should form immediately.

  • Isolation: Stir the acidic mixture for an additional 15-20 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with several portions of cold deionized water to remove residual pyridine hydrochloride and other water-soluble impurities. Dry the product under vacuum. If further purification is needed, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.

Causality and Field-Proven Insights
  • Why use an excess of malonic acid? A slight excess (1.2 eq) ensures the complete consumption of the more valuable indole-4-carbaldehyde.

  • The dual role of pyridine: Pyridine serves not only as a high-boiling solvent but also as a base that facilitates the crucial final decarboxylation step.[1][6] Its basicity helps to neutralize any acidic byproducts.

  • The catalytic nature of piperidine: As a secondary amine, piperidine is an effective nucleophilic catalyst for the initial condensation.[6][9][10] Using only a catalytic amount is key to preventing unwanted side reactions.[1]

  • Acidic Work-up: Pouring the reaction mixture into acid serves two purposes: it protonates the carboxylate to form the insoluble carboxylic acid and neutralizes the basic pyridine and piperidine, forming water-soluble salts that are easily removed during filtration.

Product Characterization

The identity and purity of the synthesized (E)-3-(1H-Indol-4-YL)acrylic acid (M.W. 187.19 g/mol ) should be confirmed by spectroscopic methods.

TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)δ ~12.2 (s, 1H, -COOH), ~11.2 (s, 1H, Indole N-H), ~7.8-7.0 (m, Ar-H), ~7.7 (d, J ≈ 16 Hz, 1H, Ar-CH=), ~6.5 (d, J ≈ 16 Hz, 1H, =CH-COOH). The large coupling constant (J ≈ 16 Hz) for the vinylic protons is characteristic of the (E)-trans configuration.[11]
¹³C NMR (100 MHz, DMSO-d₆)δ ~168 (C=O), ~140-110 (Aromatic & Vinylic Carbons), ~125 (Indole C2, C3, etc.).[12]
IR (KBr) ν ~3300 cm⁻¹ (N-H stretch), ~3000-2500 cm⁻¹ (O-H stretch, broad), ~1680 cm⁻¹ (C=O stretch), ~1625 cm⁻¹ (C=C stretch), ~980 cm⁻¹ (trans C-H bend).[13]
Mass Spec (ESI-) m/z: 186.05 [M-H]⁻

Safety and Handling

  • Pyridine: Toxic, flammable, and harmful if inhaled or absorbed through the skin. Handle exclusively in a well-ventilated fume hood.

  • Piperidine: Corrosive and flammable. Causes severe skin burns and eye damage.

  • Hydrochloric Acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • All procedures should be carried out in a certified chemical fume hood.

References

  • Taylor & Francis. (2020, November 28). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • ResearchGate. (2018, March 9). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from [Link]

  • Chemistry Research Journal. Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]

  • Wikipedia. Knoevenagel condensation. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of Cinnamic Acid Derivatives. Retrieved from [Link]

  • Cambridge University Press. Knoevenagel Condensation. Retrieved from [Link]

  • Royal Society of Chemistry. Indoles via Knoevenagel–Hemetsberger reaction sequence. Retrieved from [Link]

  • Leah4sci. (2024, May 13). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. Retrieved from [Link]

  • Semantic Scholar. (2021, October 28). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Retrieved from [Link]

  • Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of (E)-3-(1H-Indol-4-YL)acrylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Canonical

In the landscape of modern drug discovery and chemical biology, peptides offer a unique modality, bridging the gap between small molecules and large biologics. The functional diversity of peptides can be vastly expanded by incorporating non-canonical or synthetic building blocks. (E)-3-(1H-Indol-4-YL)acrylic acid is one such molecule of significant interest. Its rigid, planar structure, featuring an electron-rich indole core and a conjugated acrylic acid, presents a unique scaffold for modulating peptide conformation, receptor interaction, and metabolic stability.[1]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of (E)-3-(1H-Indol-4-YL)acrylic acid in solid-phase peptide synthesis (SPPS). We will move beyond a simple recitation of steps to explore the underlying chemistry, rationale for procedural choices, and critical parameters for successful incorporation.

Physicochemical Profile of the Reagent

Understanding the properties of (E)-3-(1H-Indol-4-YL)acrylic acid is fundamental to its effective use. The molecule is an indole-acrylic acid derivative with key features that influence its reactivity and handling in SPPS.[1]

PropertyValueSource
Molecular Formula C₁₁H₉NO₂[1]
Molecular Weight 187.19 g/mol [1]
Appearance Off-white to light yellow powder[2]
Melting Point 215–218°C (with decomposition)[1]
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water[1][2]
Key Structural Features Indole core, conjugated acrylic acid side chain, acidic proton (pKa ≈ 4.5–5.0)[1]

The primary application for this molecule in standard Fmoc-based SPPS, given its lack of an α-amino group, is as a C-terminal capping agent . This guide will focus on this workflow, providing a robust protocol for its attachment to the N-terminus of a resin-bound peptide.

Core Principles and Strategic Considerations

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide science, enabling the stepwise assembly of amino acids on an insoluble resin support.[3][4] The most prevalent modern method, Fmoc/tBu chemistry, utilizes a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups (like t-butyl) for side-chain protection.[4][5]

Incorporating a non-canonical residue like (E)-3-(1H-Indol-4-YL)acrylic acid requires careful consideration of three main factors:

  • Steric Hindrance: The bulky indole ring proximal to the carboxylic acid can impede efficient coupling to the peptide's N-terminal amine. This necessitates the use of highly efficient coupling reagents capable of overcoming this steric barrier.[6]

  • Indole Ring Stability: The indole nucleus is functionally similar to that of tryptophan and is highly susceptible to alkylation and oxidation by reactive carbocations generated during the final acid-mediated cleavage from the resin.[7][8] This mandates the inclusion of specific "scavenger" molecules in the cleavage cocktail.

  • Reaction Kinetics: The activation of the acrylic acid's carboxyl group must be rapid and efficient to ensure a high-yield coupling reaction and prevent the formation of deletion sequences where the capping fails.

Workflow Overview: C-Terminal Capping

The overall process involves the standard assembly of the desired peptide sequence on the resin, followed by the removal of the final N-terminal Fmoc group, and subsequent coupling of (E)-3-(1H-Indol-4-YL)acrylic acid. The final step is the cleavage of the fully capped and side-chain deprotected peptide from the solid support.

SPPS_Workflow cluster_synthesis Peptide Assembly (Fmoc SPPS) cluster_capping Capping & Cleavage Start Resin Support Cycle1 Couple Fmoc-AA-OH Start->Cycle1 Deprotect1 Fmoc Deprotection (Piperidine) Cycle1->Deprotect1 CycleN Repeat Coupling & Deprotection Cycles Deprotect1->CycleN n-1 times EndSynth Peptide-Resin with N-terminal Fmoc CycleN->EndSynth FinalDeprotect Final Fmoc Deprotection EndSynth->FinalDeprotect CoupleCap Couple (E)-3-(1H-Indol-4-YL)acrylic acid FinalDeprotect->CoupleCap Cleave Cleavage & Side-Chain Deprotection CoupleCap->Cleave Precipitate Precipitate & Isolate Peptide Cleave->Precipitate

Fig. 1: General workflow for SPPS and subsequent capping.

Selecting the Right Tools: Coupling Reagents

The success of the capping step hinges on the choice of coupling reagent. The goal is to rapidly form a highly reactive activated ester of (E)-3-(1H-Indol-4-YL)acrylic acid that will readily acylate the peptide's N-terminal amine. For sterically demanding couplings, uronium/aminium or phosphonium salt-based reagents are superior.[9][10]

Coupling_Activation IndoleAcid (E)-3-(1H-Indol-4-YL)acrylic acid (R-COOH) ActiveEster OAt-Active Ester (Highly Reactive Intermediate) IndoleAcid->ActiveEster HATU HATU (Uronium Salt) HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster activates CappedPeptide Capped Peptide-Resin ActiveEster->CappedPeptide Peptide Peptide-Resin (H₂N-Peptide) Peptide->CappedPeptide attacks

Fig. 2: Activation of the carboxylic acid using HATU.

Below is a comparison of recommended coupling reagents for this specific application.

ReagentClassKey Advantages & Considerations
HATU Uronium SaltExtremely fast and efficient, excellent for sterically hindered couplings.[10][11] The reagent of choice for this protocol. Generates a highly reactive OAt-ester.[9]
HBTU / TBTU Uronium SaltVery popular, effective, and cost-efficient.[12] Generates a slightly less reactive OBt-ester compared to HATU but is sufficient for many applications.[10]
PyBOP Phosphonium SaltStrong coupling reagent with high chemoselectivity.[11] By-products are non-carcinogenic, unlike its predecessor, BOP.[3] Does not cause guanidinylation of the N-terminus, a potential side reaction with excess uronium salts.[10]
COMU Uronium SaltA modern reagent with reactivity comparable to HATU but with improved safety and solubility profiles, as it is based on OxymaPure instead of the potentially explosive HOBt/HOAt.[10][12]

Our Recommendation: For maximum efficiency and to ensure complete capping, HATU is the preferred reagent.

Detailed Experimental Protocol

This protocol assumes the synthesis is performed using standard manual or automated Fmoc SPPS techniques.

Materials & Reagents
  • Peptide-resin (fully assembled sequence on a suitable resin, e.g., Rink Amide or Wang).

  • (E)-3-(1H-Indol-4-YL)acrylic acid.

  • Coupling Reagent: HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvents: Anhydrous, peptide-grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

  • Deprotection Solution: 20% Piperidine in DMF.

  • Washing Solvents: DMF, DCM, Methanol (MeOH).

  • Cleavage Cocktail (Reagent R):

    • Trifluoroacetic Acid (TFA): 90% (v/v)

    • Thioanisole: 5% (v/v)

    • Ethanedithiol (EDT): 3% (v/v)

    • Anisole: 2% (v/v)

  • Precipitation/Wash Solvent: Cold (-20°C) Diethyl Ether.

Step-by-Step Methodology

Step 1: Preparation of the Peptide-Resin

  • Begin with your fully synthesized peptide still attached to the resin, with the N-terminal Fmoc group intact.

  • Transfer a known quantity of the peptide-resin to a reaction vessel. Swell the resin in DMF for 30 minutes.

Step 2: Final N-Terminal Fmoc Deprotection

  • Drain the DMF from the swollen resin.

  • Add the 20% piperidine in DMF solution to the resin. Agitate gently for 5 minutes.

  • Drain the solution. Add a fresh aliquot of the deprotection solution and agitate for an additional 15 minutes.

  • Drain the solution. Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is:

    • DMF (x5)

    • DCM (x3)

    • DMF (x3)

  • Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) confirms the presence of a free primary amine.

Step 3: Activation and Coupling of (E)-3-(1H-Indol-4-YL)acrylic acid

Causality Note: This pre-activation step is crucial. Adding the reagents sequentially to the resin can be less efficient. By allowing the active ester to form first, you maximize the coupling potential.

  • In a separate vial, prepare the activation solution. For a 0.1 mmol synthesis scale, use the following stoichiometry:

    • (E)-3-(1H-Indol-4-YL)acrylic acid: 3 equivalents (56.2 mg, 0.3 mmol)

    • HATU: 2.95 equivalents (112.2 mg, 0.295 mmol)

    • DIPEA: 6 equivalents (105 µL, 0.6 mmol)

  • Dissolve the components in ~2 mL of anhydrous DMF. The solution may turn slightly yellow.

  • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Drain the final DMF wash from the deprotected peptide-resin.

  • Immediately add the activated solution to the resin.

  • Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences, this time can be extended or performed at a slightly elevated temperature (35-40°C).

  • After the coupling period, perform a Kaiser test. A negative result (colorless/yellow beads) indicates complete capping. If the test is positive, the coupling can be repeated with a fresh activation solution.

Step 4: Final Washing

  • Drain the coupling solution.

  • Wash the capped peptide-resin extensively to remove all soluble by-products and excess reagents:

    • DMF (x5)

    • DCM (x5)

    • MeOH (x3)

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Step 5: Cleavage and Side-Chain Deprotection

Safety Note: This step must be performed in a certified fume hood. TFA is highly corrosive.

  • Place the dry, capped peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail (Reagent R). Use approximately 10 mL per gram of resin.

    • Rationale for Scavengers: Thioanisole, EDT, and anisole are critical "scavengers."[7] During the acidic removal of side-chain protecting groups (e.g., t-butyl, Trt), highly reactive carbocations are formed. These cations will readily attack the electron-rich indole ring, leading to undesired alkylated by-products. The scavengers are more nucleophilic and effectively "trap" these cations, protecting the integrity of the indole moiety.[8]

  • Agitate the slurry at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate, which now contains the cleaved peptide, into a fresh centrifuge tube.

  • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

Step 6: Peptide Precipitation, Isolation, and Purification

  • Add the TFA filtrate dropwise into a 50 mL centrifuge tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.

  • Allow the peptide to precipitate at -20°C for at least 30 minutes.

  • Centrifuge the mixture (e.g., 3000 x g for 5 minutes) to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet twice by resuspending in cold ether and repeating the centrifugation. This removes residual scavengers and cleavage by-products.

  • After the final wash, dry the peptide pellet under a gentle stream of nitrogen.

  • Dissolve the crude peptide in a suitable solvent system (e.g., Water/Acetonitrile with 0.1% TFA) and purify using reverse-phase HPLC.

  • Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS).

References

  • Vulcanchem. (n.d.). (E)-3-(1H-Indol-4-YL)acrylic acid.
  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Creative Peptides. (2024, December 10). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.
  • Merck. (n.d.). Novabiochem® Coupling reagents.
  • Anaspec. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • AAPPTec. (n.d.).
  • TradeIndia. (n.d.). (E)-3-(1H-indol-3-yl)acrylicacid.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. YouTube.
  • Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.

Sources

Application Note: Optimization of Esterification Protocols for (E)-3-(1H-Indol-4-yl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

(E)-3-(1H-Indol-4-yl)acrylic acid is a critical intermediate in the synthesis of kinase inhibitors and tryptophan-derived alkaloids. Unlike its C3-substituted isomer, the C4-substituted indole presents unique steric and electronic challenges. The acrylic side chain at the C4 position is located on the benzene ring of the indole core, reducing the direct electron-donating resonance from the nitrogen atom compared to the C3 position. However, the molecule remains sensitive to acid-catalyzed polymerization and


-alkylation.

This guide outlines two optimized protocols for converting the carboxylic acid moiety to an ester (


):
  • Protocol A (Steglich Coupling): The "Gold Standard" for complex alcohols, high-value substrates, or acid-sensitive conditions.

  • Protocol B (Acyl Chloride Generation): A robust, scalable method for simple alkyl esters (Methyl/Ethyl) using thionyl chloride.

Critical Quality Attributes (CQAs)
  • Regioselectivity: Exclusive

    
    -esterification (avoiding 
    
    
    
    -acylation/alkylation).
  • Stereochemistry: Preservation of the trans (

    
    ) geometry (
    
    
    
    ).
  • Stability: Prevention of vinyl polymerization.

Chemical Context & Reactivity Analysis[1]

Structural Vulnerabilities

The substrate contains three reactive centers that dictate protocol selection:

Functional GroupReactivity ConcernMitigation Strategy
Carboxylic Acid Target for esterification (

).
Activate using Carbodiimide or

.
Indole Nitrogen (N1) Susceptible to

-acylation or

-alkylation (

).
Avoid strong bases (e.g., NaH) and alkyl halides. Use stoichiometric DMAP.
Vinyl Double Bond Risk of radical polymerization or Michael addition.Exclude light (amber glassware). Maintain temp

. Optional: Add BHT (100 ppm).
Decision Matrix: Method Selection

MethodSelection Start Start: Select Esterification Route AlcoholType Type of Alcohol (R-OH)? Start->AlcoholType Simple Simple (MeOH, EtOH) AlcoholType->Simple Methyl/Ethyl Complex Complex / Acid Sensitive (t-BuOH, Benzyl, Chiral) AlcoholType->Complex Bulky/Labile Scale Scale of Reaction? Simple->Scale RouteA Protocol A: Steglich (EDC/DMAP) Complex->RouteA Scale->RouteA < 100 mg RouteB Protocol B: Thionyl Chloride (In situ HCl) Scale->RouteB > 1 gram

Figure 1: Decision tree for selecting the appropriate esterification protocol based on substrate scale and alcohol complexity.

Protocol A: Steglich Esterification (EDC/DMAP)

Best For: Small scale (<1g), complex alcohols, or when avoiding strong acids is critical.

Mechanistic Insight

This method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid. We prefer EDC over DCC because the urea byproduct of EDC is water-soluble, simplifying workup. DMAP acts as an acyl-transfer catalyst.[1][2][3]

Key Precaution: To prevent


-acylation of the indole, DMAP should be used in catalytic amounts (10-20 mol%), or added after the acid-EDC complex has formed.
Materials
  • Substrate: (E)-3-(1H-Indol-4-yl)acrylic acid (1.0 equiv)

  • Alcohol: R-OH (1.2 – 1.5 equiv)

  • Coupling Agent: EDC·HCl (1.2 equiv)

  • Catalyst: DMAP (0.1 – 0.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is poor).

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under Nitrogen/Argon. Wrap the flask in aluminum foil to protect the vinyl group from light.

  • Dissolution: Add the indole acrylic acid (1.0 equiv) and the Alcohol (1.2 equiv) to the flask. Dissolve in anhydrous DCM (

    
     concentration).
    
  • Activation: Cool the mixture to

    
     (ice bath). Add EDC·HCl (1.2 equiv) in one portion. Stir for 10 minutes.
    
  • Catalysis: Add DMAP (0.1 equiv).

    • Note: The solution may darken slightly; this is normal. Deep black indicates decomposition.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–12 hours.

    • Monitoring: Check TLC (Mobile Phase: 5% MeOH in DCM). The acid spot (

      
      ) should disappear; the ester spot (
      
      
      
      ) should appear.
  • Workup (Self-Validating Step):

    • Dilute with excess DCM.

    • Wash with 0.5 M HCl (removes DMAP and unreacted EDC).

    • Wash with Saturated

      
        (removes unreacted starting acid).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      

Protocol B: Thionyl Chloride Mediated Esterification

Best For: Scale-up (>1g), Methyl or Ethyl esters.

Mechanistic Insight

Thionyl chloride reacts with the alcohol to generate anhydrous HCl in situ and the alkyl sulfite/chloride. This drives the Fischer esterification equilibrium. This method is highly efficient but requires strict temperature control to prevent the polymerization of the acrylic double bond.

Materials
  • Substrate: (E)-3-(1H-Indol-4-yl)acrylic acid.[4]

  • Reagent: Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv).
    
  • Solvent/Reactant: Anhydrous Alcohol (MeOH or EtOH) (0.2 M concentration).

Step-by-Step Procedure
  • Setup: Equip a 2-neck flask with a drying tube and a pressure-equalizing addition funnel. Chill the alcohol to

    
      (Ice/Salt bath).
    
  • Reagent Generation: Add

    
     dropwise to the cold alcohol over 20 minutes.
    
    • Warning: Highly exothermic. Ensure temperature stays

      
      .
      
  • Addition: Add the solid Indole Acrylic Acid to the cold solution.

  • Reaction: Allow to warm to room temperature. Stir for 12–24 hours.

    • Caution: Do NOT reflux. Refluxing increases the risk of vinyl polymerization and

      
       isomerization.
      
  • Workup:

    • Concentrate the solvent in vacuo (keep bath temp

      
      ).
      
    • Redissolve residue in EtOAc.

    • Wash with Saturated

      
       (Critical to neutralize residual HCl).
      
    • Dry and concentrate.

Quality Control & Data Validation

NMR Interpretation

The most critical validation is ensuring the double bond geometry remains trans (


).
SignalChemical Shift (

)
MultiplicityCoupling Constant (

)
Interpretation
Vinyl H (Alpha) 6.4 – 6.6 ppmDoublet15.5 – 16.5 Hz Confirms E-isomer. (

-isomer

)
Indole NH 8.5 – 11.0 ppmBroad SingletN/APresence confirms no

-alkylation.
Ester -OCH3 ~3.8 ppmSingletN/AConfirms ester formation.
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Black Tar / Insoluble Solid Polymerization of vinyl group.Use radical inhibitor (BHT). Lower reaction temp. Exclude light.
Low Yield / Mixed Spots

-acylation (Steglich).
Reduce DMAP to 5 mol%. Add acid before EDC.

-isomer detected
Isomerization.Avoid prolonged heating. Wrap glassware in foil.
Reaction Workflow Diagram

Workflow Input Indole Acrylic Acid + Alcohol Activation Add EDC/DMAP (0°C, Dark) Input->Activation Reaction Stir RT 4-12 hrs Activation->Reaction Quench Acid Wash (HCl) Base Wash (NaHCO3) Reaction->Quench Output Pure Ester (Check J-coupling) Quench->Output

Figure 2: Sequential workflow for the Steglich esterification protocol.

References

  • Neises, B., & Steglich, W. (1978).[1][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1] Link

  • Ishizaki, M., et al. (2020).[5] Synthesis of

    
    -indolylacrylates as potential anticancer agents using a Brønsted acid ionic liquid catalyst.[5] RSC Advances, 10, 14875-14883. Link
    
  • Common Organic Chemistry. (n.d.). Steglich Esterification: Mechanism and Conditions. Link

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants (Alkene Geometry). Link

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of (E)-3-(1H-Indol-4-YL)acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(E)-3-(1H-Indol-4-yl)acrylic acid and its derivatives are pivotal scaffolds in medicinal chemistry, serving as precursors for a multitude of small-molecule inhibitors targeting inflammatory and oncogenic pathways[1]. The strategic reduction of this molecule via catalytic hydrogenation opens avenues to a diverse range of pharmacologically active compounds, including saturated propanoic acid derivatives and chiral indolines. However, the presence of two distinct reducible moieties—the α,β-unsaturated carboxylic acid and the aromatic indole ring—presents a significant challenge in achieving selective reduction. This guide provides a comprehensive overview of the strategies and detailed protocols for the controlled catalytic hydrogenation of (E)-3-(1H-indol-4-yl)acrylic acid derivatives, tailored for researchers, scientists, and professionals in drug development.

Scientific and Strategic Considerations

The hydrogenation of (E)-3-(1H-indol-4-yl)acrylic acid derivatives is not a trivial undertaking. The indole nucleus is a resonance-stabilized aromatic system, making its reduction energetically demanding[2]. Conversely, the exocyclic α,β-unsaturated double bond is more susceptible to hydrogenation. This inherent difference in reactivity forms the basis for selective transformations.

Challenges in the Hydrogenation of Unprotected Indoles
  • Aromatic Stability: The indole ring's aromaticity necessitates harsh reaction conditions or a strategy to disrupt this stability for hydrogenation to occur[2].

  • Catalyst Poisoning: The nitrogen atom in the indole and the resulting indoline product can act as a Lewis base and poison the metal catalyst, impeding the reaction's progress[2].

  • Over-reduction: Once the 2,3-double bond of the indole is reduced to form an indoline, further hydrogenation of the benzene ring to form a tetrahydro- or octahydroindole can occur, leading to a loss of desired product selectivity[2].

Strategic Approaches to Selective Hydrogenation

To overcome these challenges, a key strategy involves the use of a Brønsted acid co-catalyst. Under acidic conditions, the indole ring is protonated, most likely at the C-3 position, to form a resonance-stabilized iminium ion. This disruption of aromaticity renders the 2,3-double bond susceptible to hydrogenation under milder conditions[2][3]. The choice of catalyst, solvent, and reaction conditions will ultimately dictate the hydrogenation outcome.

Reaction Pathways

The hydrogenation of (E)-3-(1H-indol-4-yl)acrylic acid can proceed through several pathways, depending on the chosen catalytic system and reaction conditions. The desired outcome, whether it be the selective reduction of the acrylic double bond, the indole ring, or both, will dictate the experimental setup.

cluster_0 Reaction Pathways A (E)-3-(1H-Indol-4-yl)acrylic acid B 3-(1H-Indol-4-yl)propanoic acid A->B Selective C=C reduction (e.g., Pd/C, neutral conditions) C (E)-3-(2,3-Dihydro-1H-indol-4-yl)acrylic acid A->C Selective indole reduction (e.g., Pt/C, H+, H2O) D 3-(2,3-Dihydro-1H-indol-4-yl)propanoic acid B->D Indole reduction (e.g., Pt/C, H+, H2O) C->D C=C reduction (e.g., Pd/C)

Caption: Possible hydrogenation pathways for (E)-3-(1H-indol-4-yl)acrylic acid.

Protocols for Catalytic Hydrogenation

Safety First: Catalytic hydrogenation reactions carry inherent risks, primarily due to the use of flammable hydrogen gas and pyrophoric catalysts such as palladium on carbon (Pd/C). All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Selective Hydrogenation of the Acrylic Acid Double Bond

This protocol targets the reduction of the α,β-unsaturated double bond to yield 3-(1H-indol-4-yl)propanoic acid, leaving the indole ring intact.

Core Principle: This method leverages the higher reactivity of the exocyclic C=C double bond compared to the aromatic indole ring under neutral conditions.

Materials:

  • (E)-3-(1H-Indol-4-yl)acrylic acid derivative

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH) as solvent

  • Hydrogen gas (H₂) balloon or Parr shaker apparatus

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Vacuum/nitrogen line

  • Celite for filtration

Procedure:

  • Catalyst Handling: In the fume hood, carefully weigh the Pd/C catalyst. If dry, handle with extreme care to avoid creating dust. It is often supplied wet to mitigate its pyrophoric nature.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stir bar, add the (E)-3-(1H-indol-4-yl)acrylic acid derivative.

  • Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 5-10 minutes to remove oxygen.

  • Solvent Addition: Add the solvent (MeOH or EtOH) via cannula or syringe under a positive pressure of inert gas.

  • Catalyst Addition: Briefly remove one septum and quickly add the Pd/C catalyst. Reseal the flask immediately.

  • Hydrogenation:

    • Balloon Method: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times. Leave the reaction stirring under a positive pressure of hydrogen from the balloon.

    • Parr Shaker: If using a Parr apparatus, transfer the reaction mixture to the appropriate vessel, seal, and purge with hydrogen gas according to the manufacturer's instructions. Pressurize to the desired pressure (e.g., 50 psi).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours at room temperature.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The used catalyst on the Celite pad can be pyrophoric. Do not allow it to dry. Immediately quench the filter cake with water and dispose of it in a dedicated, sealed waste container.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Expected Outcome: 3-(1H-Indol-4-yl)propanoic acid. The indole ring remains un-reduced.

Protocol 2: Selective Hydrogenation of the Indole Ring

This protocol is designed for the selective reduction of the indole ring to the corresponding indoline, while preserving the acrylic acid moiety.

Core Principle: This method utilizes a Brønsted acid to activate the indole ring towards hydrogenation. Platinum-based catalysts in aqueous media have shown high efficacy for this transformation[2][4].

Materials:

  • (E)-3-(1H-Indol-4-yl)acrylic acid derivative

  • Platinum on carbon (Pt/C) catalyst (5-10 mol%)

  • p-Toluenesulfonic acid (p-TSA) (1.1 equivalents)

  • Water (deionized) as solvent

  • Parr shaker or high-pressure autoclave

  • Glass liner for the reactor

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor and its glass liner are clean and dry.

  • Charging the Reactor: To the glass liner, add the (E)-3-(1H-indol-4-yl)acrylic acid derivative, p-TSA, and water.

  • Catalyst Addition: Carefully add the Pt/C catalyst to the reaction mixture.

  • Sealing and Purging: Assemble the reactor according to the manufacturer's instructions. Purge the system with nitrogen several times to remove all oxygen, followed by purging with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-50 bar). Begin stirring and maintain the reaction at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots (after carefully depressurizing and purging with nitrogen) and analyzing by LC-MS or NMR.

  • Work-up:

    • After completion, carefully vent the excess hydrogen and purge the reactor with nitrogen.

    • Filter the reaction mixture through Celite to remove the catalyst, quenching the filter cake with water immediately.

    • Neutralize the filtrate with a suitable base (e.g., NaHCO₃ solution) to a pH of ~7.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify as necessary by chromatography or recrystallization.

Expected Outcome: (E)-3-(2,3-Dihydro-1H-indol-4-yl)acrylic acid.

Protocol 3: Asymmetric Hydrogenation for Chiral Indolines

This protocol aims to produce enantiomerically enriched 3-(2,3-dihydro-1H-indol-4-yl)propanoic acid through a one-pot hydrogenation of both the indole and acrylic acid moieties using a chiral catalyst.

Core Principle: This advanced method employs a chiral palladium catalyst in the presence of a strong Brønsted acid to achieve enantioselective hydrogenation of the activated indole ring[3][5]. The more readily reduced acrylic double bond will also be hydrogenated under these conditions.

Materials:

  • (E)-3-(1H-Indol-4-yl)acrylic acid derivative

  • Palladium(II) trifluoroacetate [Pd(OCOCF₃)₂] (1-2 mol%)

  • Chiral bisphosphine ligand (e.g., a derivative of BINAP or a custom ligand) (1-2.2 mol%)

  • Strong Brønsted acid (e.g., trifluoroacetic acid or camphorsulfonic acid) (1.1-1.5 equivalents)

  • Solvent such as 2,2,2-trifluoroethanol (TFE) or a mixture with a less polar solvent like toluene

  • High-pressure hydrogenation reactor

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial under an inert atmosphere, dissolve the Pd(OCOCF₃)₂ and the chiral ligand in a small amount of solvent. Stir for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In the reactor's glass liner, dissolve the (E)-3-(1H-indol-4-yl)acrylic acid derivative and the Brønsted acid in the reaction solvent.

  • Catalyst Addition: Add the pre-formed catalyst solution to the reactor.

  • Hydrogenation: Seal the reactor, purge with nitrogen and then hydrogen, and pressurize to the desired pressure (e.g., 300-700 psi). The reaction may require elevated temperatures (e.g., 40-70 °C)[5].

  • Reaction Monitoring: Monitor for completion via LC-MS.

  • Work-up: Follow the work-up procedure outlined in Protocol 2, including catalyst filtration and product extraction.

  • Enantiomeric Excess (ee) Determination: Analyze the purified product by chiral HPLC to determine the enantiomeric excess.

Expected Outcome: Enantiomerically enriched 3-(2,3-dihydro-1H-indol-4-yl)propanoic acid.

Data Summary and Comparison

ProtocolTarget ProductCatalystAdditivePressureTemperatureKey Considerations
1 3-(1H-Indol-4-yl)propanoic acidPd/CNoneAtmospheric (balloon) or low pressureRoom Temp.High selectivity for the C=C bond.
2 (E)-3-(2,3-Dihydro-1H-indol-4-yl)acrylic acidPt/CBrønsted Acid (p-TSA)Moderate to high pressureRoom Temp.Acid is crucial for indole activation. Water as a green solvent.
3 Chiral 3-(Indolin-4-yl)propanoic acidPd(OCOCF₃)₂ + Chiral LigandStrong Brønsted AcidHigh pressureRoom Temp. to elevatedFor the synthesis of enantiomerically pure compounds.

Experimental Workflow Visualization

cluster_1 General Hydrogenation Workflow A 1. Weigh Substrate & Catalyst B 2. Assemble & Purge Reaction Vessel (N2) A->B C 3. Add Solvent & Reagents B->C D 4. Purge with H2 C->D E 5. Run Reaction (Monitor Progress) D->E F 6. Purge with N2 & Vent H2 E->F G 7. Filter Catalyst (Quench Filter Cake!) F->G H 8. Product Isolation & Purification G->H

Sources

Scale-up synthesis protocols for (E)-3-(1H-Indol-4-YL)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(E)-3-(1H-Indol-4-yl)acrylic acid is a critical pharmacophore found in various kinase inhibitors and serotonin modulators. Its synthesis at scale presents specific challenges: ensuring exclusive trans (E) stereochemistry, maintaining regiochemical purity at the indole 4-position, and avoiding heavy metal contamination in the final step.

This Application Note details a robust, scalable Knoevenagel-Doebner condensation protocol. Unlike Heck coupling strategies that require expensive palladium catalysts and rigorous metal scavenging, this metal-free route utilizes readily available indole-4-carboxaldehyde and malonic acid to yield the target acid directly with high stereoselectivity.

Retrosynthetic Analysis & Strategy

The most reliable disconnection for process-scale synthesis involves separating the acrylic acid side chain from the indole core via the C3-C


 bond.

Strategic Rationale:

  • Regiocontrol: The 4-position of the indole ring is electronically deactivated compared to the 3-position. Direct electrophilic substitution (e.g., Friedel-Crafts) fails to target C4. Therefore, the functionality must be installed pre-condensation (i.e., using 4-formylindole).

  • Stereocontrol: The Doebner modification of the Knoevenagel condensation is thermodynamically driven to produce the (E)-isomer almost exclusively (

    
     E:Z ratio) due to steric relief during the decarboxylation transition state.
    

Retrosynthesis Target (E)-3-(1H-Indol-4-yl)acrylic acid (Target Molecule) Disconnection C=C Bond Formation (Knoevenagel-Doebner) Target->Disconnection Precursor1 Indole-4-carboxaldehyde (Key Intermediate) Disconnection->Precursor1 Precursor2 Malonic Acid Disconnection->Precursor2 StartMat 4-Bromoindole Precursor1->StartMat Lithium-Halogen Exchange + DMF Formylation

Figure 1: Retrosynthetic strategy prioritizing the metal-free Knoevenagel-Doebner condensation.

Detailed Experimental Protocol

Step 1: Synthesis of Indole-4-carboxaldehyde (Precursor)

Note: If Indole-4-carboxaldehyde is sourced commercially, proceed to Step 2.

Reaction Overview: Transformation of 4-bromoindole to the aldehyde via lithium-halogen exchange followed by formylation with DMF.

Scale: 100 g Input (4-Bromoindole)

Reagents:

  • 4-Bromoindole (1.0 eq)

  • 
    -Butyllithium (2.5 M in hexanes, 2.2 eq) — Caution: Pyrophoric
    
  • 
    -Dimethylformamide (DMF) (3.0 eq)
    
  • Tetrahydrofuran (THF), anhydrous (10 vol)

Procedure:

  • Inertion: Charge a dry reactor with 4-bromoindole (100 g) and anhydrous THF (1.0 L). Cool to

    
    C under 
    
    
    
    atmosphere.
  • Lithiation: Add

    
    -BuLi dropwise, maintaining internal temperature below 
    
    
    
    C. (Note: The indole N-H is deprotonated first, followed by C-Br exchange).
  • Formylation: Stir at

    
    C for 1 hour. Add anhydrous DMF dropwise.
    
  • Warm-up: Allow the mixture to warm to

    
    C over 2 hours.
    
  • Quench: Quench carefully with saturated aqueous

    
     or 1M HCl.
    
  • Isolation: Extract with Ethyl Acetate (EtOAc). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOAc/Hexanes to yield off-white needles.

Step 2: Knoevenagel-Doebner Condensation (Target Synthesis)

This step constructs the acrylic acid tail and ensures (E)-geometry.

Scale: 50 g Input (Indole-4-carboxaldehyde)

Reagents:

  • Indole-4-carboxaldehyde (1.0 eq, 50.0 g, 344 mmol)

  • Malonic Acid (2.5 eq, 89.6 g, 861 mmol)

  • Pyridine (solvent, 5.0 vol, 250 mL)

  • Piperidine (catalyst, 0.1 eq, 3.4 mL)

Critical Process Parameters (CPPs):

  • Temperature:

    
    C (Reflux). Lower temperatures result in incomplete decarboxylation.
    
  • Stoichiometry: Excess malonic acid drives the equilibrium and compensates for sublimation/degradation.

Workflow Diagram:

Workflow Start Start: Charge Reactor Indole-4-CHO + Malonic Acid Solvent Add Pyridine (5 vol) Add Piperidine (0.1 eq) Start->Solvent Heat Heat to 85°C Monitor CO2 Evolution Solvent->Heat Check IPC: HPLC/TLC (Limit: <1% Aldehyde) Heat->Check Check->Heat Incomplete Quench Cool to 0-5°C Pour into Ice-Cold 6M HCl Check->Quench Complete Filter Filtration Collect Precipitate Quench->Filter Wash Wash Cake (Water -> Cold EtOH) Filter->Wash Dry Vacuum Dry 45°C, 24h Wash->Dry

Figure 2: Process workflow for the Knoevenagel-Doebner condensation.

Step-by-Step Protocol:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Charge Indole-4-carboxaldehyde (50 g) and Malonic acid (89.6 g).

  • Solvent Addition: Add Pyridine (250 mL) followed by Piperidine (3.4 mL). Note: An exotherm may occur upon amine addition.

  • Reaction: Heat the mixture to

    
    C.
    
    • Observation: Vigorous evolution of

      
       gas will commence around 
      
      
      
      C. Ensure the condenser is vented to a scrubber.
  • Monitoring: Maintain

    
    C for 4–6 hours.
    
    • IPC: Take an aliquot, quench in dilute HCl, extract with EtOAc. Check by TLC (50% EtOAc/Hexane) or HPLC. Target:

      
       remaining aldehyde.
      
  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Prepare a separate vessel with Ice-Cold 6M HCl (1.0 L). Crucial: The acid must be in excess to neutralize pyridine (Pyridine HCl is water-soluble).

    • Slowly pour the reaction mixture into the stirring HCl solution.

    • A thick yellow/beige precipitate of the crude acid will form immediately.

    • Stir at

      
      C for 1 hour to ensure complete precipitation.
      
  • Filtration: Filter the solid using a Büchner funnel.

  • Washing:

    • Wash the cake with water (

      
       mL) until the filtrate pH is neutral.
      
    • Wash with cold ethanol (

      
       mL) to displace water and remove trace colored impurities.
      
  • Drying: Dry in a vacuum oven at

    
    C for 24 hours.
    

Purification & Polymorph Control

For pharmaceutical applications, the crude material often requires upgrading to


 purity.

Crystallization Protocol:

  • Solvent System: Ethanol/Water (3:1 v/v).

  • Dissolution: Suspend crude solid in Ethanol (10 vol) and heat to reflux. The solid should dissolve completely. If not, add Ethanol in 1 vol increments.

  • Filtration: Hot filter (if necessary) to remove insoluble particulates.

  • Crystallization: Add Water (3.3 vol) slowly to the hot solution until slight turbidity persists. Re-heat to clear.

  • Cooling: Allow to cool slowly to room temperature with gentle stirring (200 rpm) to grow large, filterable crystals. Then cool to

    
    C for 2 hours.
    
  • Yield: Typical recovery is 85–90%.

Analytical Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow powderVisual
Purity (HPLC)

(Area %)
C18 Column, ACN/H2O + 0.1% TFA
Stereochemistry

(E:Z)

H NMR (

Hz)
Melting Point

C (dec)
DSC / Capillary
Residual Pyridine

ppm
GC-HS

Key NMR Signals (DMSO-


): 
  • Acid Proton:

    
     ppm (broad s, 1H)
    
  • Vinyl Protons: Two doublets at

    
     ppm and 
    
    
    
    ppm with coupling constant
    
    
    Hz (Characteristic of trans-alkene).
  • Indole N-H:

    
     ppm (broad s, 1H).
    

Process Safety & Troubleshooting

  • Pyridine: Highly flammable and toxic. Perform all operations in a fume hood. Ensure the quench into HCl is controlled to manage the heat of neutralization.

  • Decarboxylation: The evolution of

    
     can be rapid. Do not seal the reactor; ensure adequate venting.
    
  • Indole Stability: Indoles are sensitive to strong acids and oxidizers. While the acrylic acid product is stable, prolonged exposure to strong light can cause isomerization or polymerization. Store in amber glass.

References

  • VulcanChem. (E)-3-(1H-Indol-4-YL)acrylic acid: Synthesis and Structural Modification. Retrieved from

  • MilliporeSigma. Product Specification: (E)-3-(1H-Indol-6-yl)acrylic acid (Analogous Protocol). Retrieved from

  • Jones, G. (2011). The Knoevenagel Condensation.[1][2][3][4][5] Organic Reactions, 15, 204-599. (Classic reference for Doebner modification mechanics).

  • PrepChem. Synthesis of 3-(Indol-3-ylthio)acrylic acid (General Acrylate Synthesis). Retrieved from

  • MDPI. Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones (Indole C3 vs C4 reactivity). Retrieved from

Sources

Application Note: Methods for Coupling (E)-3-(1H-Indol-4-yl)acrylic Acid with Amines

[1]

Introduction & Strategic Analysis

The coupling of (E)-3-(1H-Indol-4-yl)acrylic acid with amines is a pivotal step in the synthesis of various kinase inhibitors, HDAC inhibitors (analogous to Panobinostat), and natural product derivatives.[1] Unlike the common 3-yl isomer (derived from tryptophan), the 4-yl isomer places the acrylic tail on the benzene ring of the indole core.[1]

Chemical Challenges & Mechanistic Insight[1]
  • Regiochemical Environment: The 4-position is sterically unique, residing in the "bay" region adjacent to the C3-H and the bridgehead C3a.[1] While less electron-rich than the 3-position, it behaves chemically as a cinnamic acid derivative .[1]

  • Competitive Reactivity (Michael Addition): The

    
    -unsaturated system is susceptible to nucleophilic attack at the 
    
    
    -carbon (Michael addition) by amines, particularly if the activation step is slow or if high temperatures are employed.[1]
  • Indole N-H Reactivity: While the indole nitrogen (

    
    ) is not basic, it can be acylated by highly reactive species (e.g., acid chlorides) in the presence of strong bases, leading to N-acylated byproducts.[1]
    

This guide presents three tiered protocols designed to mitigate these risks while maximizing yield and preserving the (E)-configuration.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal coupling strategy for your specific amine and scale.

CouplingDecisionStartStart: Analyze Amine & ScaleIsAmineReactiveIs the Amine Sterically Hindered or Electron Deficient?Start->IsAmineReactiveScaleReaction ScaleIsAmineReactive->ScaleYes (Aniline/Bulky)MethodAProtocol A: HATU/DIPEA(High Yield, Discovery Scale)IsAmineReactive->MethodANo (Primary/Secondary Alkyl)MethodBProtocol B: EDC/HOBt(Cost-Effective, Gram Scale)IsAmineReactive->MethodBSimple Amines, > 1g ScaleScale->MethodA< 100 mgMethodCProtocol C: Ghosez's Reagent(Difficult Amines, Acid Chloride)Scale->MethodC> 100 mg (Avoids HATU cost)

Figure 1: Decision matrix for selecting the appropriate coupling reagent based on substrate reactivity and reaction scale.[1]

Protocol A: High-Throughput Coupling (HATU)

Best For: Discovery chemistry, valuable amines, and parallel synthesis.[1] Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester) that reacts rapidly with amines, minimizing the time the electrophilic double bond is exposed to free nucleophiles, thus reducing Michael addition risk.[1]

Materials
  • (E)-3-(1H-Indol-4-yl)acrylic acid (1.0 equiv)[1]

  • Amine (1.1 – 1.2 equiv)[1]

  • HATU (1.1 – 1.2 equiv)[1]

  • DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M – 0.2 M)[1]

Step-by-Step Procedure
  • Activation: In a dried vial/flask, dissolve the indole-acrylic acid in anhydrous DMF.

  • Base Addition: Add DIPEA. Stir for 2 minutes at Room Temperature (RT). Note: The solution may darken slightly; this is normal for indoles in base.[1]

  • Coupling Agent: Add HATU in one portion. Stir for 5–10 minutes to form the activated ester.

  • Amine Addition: Add the amine.

    • Critical Control Point: If the amine is a salt (e.g., HCl salt), ensure enough DIPEA is added to neutralize the salt plus 1.0 equiv excess.[1]

  • Reaction: Stir at RT for 1–4 hours. Monitor by LCMS.

    • Target: Mass [M+1] of product.[1]

    • Watchlist: Mass [M+Amine+1] indicates Michael Addition.[1]

  • Workup:

    • Dilute with EtOAc.

    • Wash sequence: 1x Sat.

      
      , 1x Water, 1x Brine.
      
    • Note: Acidic washes (1M HCl) can be used if the product does not contain basic nitrogens, but avoid prolonged exposure to strong acid to prevent alkene isomerization.[1]

Protocol B: Scalable Carbodiimide Coupling (EDC/HOBt)

Best For: Gram-scale synthesis, cost-sensitive projects, and products requiring easy purification.[1] Mechanism: Forms an O-acylisourea intermediate, intercepted by HOBt to form a moderately active ester.[1] Slower than HATU but easier to purify (urea byproduct is water-soluble).[1]

Materials
  • Substrate (1.0 equiv)[1]

  • EDC[1][2][3]·HCl (1.2 – 1.5 equiv)[1]

  • HOBt (anhydrous) or HOAt (1.2 equiv)[1]

  • N-Methylmorpholine (NMM) or DIPEA (2.0 equiv)[1]

  • Solvent: DCM (Dichloromethane) or DMF/DCM mixture.[1]

Step-by-Step Procedure
  • Dissolution: Dissolve the indole-acrylic acid and HOBt in DCM (or DMF if solubility is poor).

  • Cooling: Cool the mixture to 0°C in an ice bath. Cooling suppresses N-acylation of the indole ring.[1]

  • Activation: Add EDC·HCl. Stir for 15 minutes at 0°C, then 30 minutes at RT.

  • Amine Addition: Add the amine and base (NMM).

  • Reaction: Stir at RT for 12–16 hours.

  • Workup:

    • The urea byproduct is water-soluble.[1][2]

    • Dilute with DCM.[1] Wash with 0.5M citric acid (removes unreacted amine/EDC), then sat.[1]

      
      , then brine.
      

Protocol C: Acid Chloride Method (Ghosez's Reagent)

Best For: Extremely unreactive amines (e.g., electron-deficient anilines) where HATU fails.[1] Warning: Standard Thionyl Chloride (

1Ghosez’s Reagent1
Materials
  • Substrate (1.0 equiv)[1]

  • Ghosez’s Reagent (1.1 – 1.5 equiv)[1]

  • Amine (1.1 equiv)[1]

  • Pyridine or 2,6-Lutidine (2.0 equiv)[1]

  • Solvent: Anhydrous DCM or THF.[1]

Step-by-Step Procedure
  • Chloride Formation: Dissolve indole-acrylic acid in anhydrous DCM at 0°C. Add Ghosez’s reagent dropwise.[1] Stir for 1–2 hours at RT.[1]

    • Mechanism:[1][2][4][5][6] Converts acid to acid chloride without releasing acidic protons (byproduct is a neutral amide).[1]

  • Coupling: Cool back to 0°C. Add the amine and Pyridine.

  • Reaction: Allow to warm to RT and stir overnight.

  • Quench: Quench with sat.

    
    .
    
  • Workup: Extract with DCM.

Comparison of Methods (Data Summary)

FeatureProtocol A (HATU)Protocol B (EDC/HOBt)Protocol C (Ghosez)
Reaction Rate Very Fast (< 4h)Slow (12-24h)Moderate
Yield (Typical) 85 - 98%60 - 80%70 - 90%
Risk: Michael Addn Low (Fast coupling)Medium (Slow coupling)Low
Risk: Indole N-Acyl LowLowMedium (Requires care)
Purification Removal of HATU byproduct can be difficultEasy (Water soluble urea)Moderate
Cost HighLowModerate

Troubleshooting & Critical Control Points

Preventing Michael Addition

The primary side reaction is the addition of the amine across the double bond.[1]

  • Symptom: LCMS shows a peak at M + Amine.

  • Solution:

    • Reduce Base: Use the minimum amount of base required (1.0 equiv per acid proton).[1]

    • Order of Addition: Pre-activate the acid completely (15-20 mins) before adding the amine. This ensures the amine reacts with the active ester immediately rather than sitting in solution with the alkene.[1]

Preventing Indole N-Acylation[1]
  • Symptom: Product mass is double expected (dimer) or capped with an acyl group.[1]

  • Solution: Avoid using strong bases (NaH, KOH).[1] Use hindered organic bases (DIPEA, 2,6-Lutidine).[1] If using Protocol C, ensure temperature is kept low (0°C) during the addition.[1]

Experimental Workflow Visualization

HATU_Workflowcluster_0Activation Phasecluster_1Coupling PhaseStep1Indole Acid + DMFStep2Add DIPEA(Deprotonate COOH)Step1->Step2Step3Add HATU(Form Active Ester)Step2->Step3Step4Add AmineStep3->Step4Wait 5 minStep5Stir RT (1-4h)Step4->Step5CheckLCMS Check:Look for M+1Step5->Check

Figure 2: Step-by-step workflow for the HATU-mediated coupling protocol.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7] Tetrahedron, 61(46), 10827-10852.[1][7]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[7] Chemical Society Reviews, 38(2), 606-631.[1][7]

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Angewandte Chemie International Edition, 18(11), 866-867.[1] (Standard reference for Ghosez Reagent usage).

  • Dunetz, J. R., et al. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140-177.[1]

Troubleshooting & Optimization

Troubleshooting low purity in (E)-3-(1H-Indol-4-YL)acrylic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (E)-3-(1H-Indol-4-YL)acrylic acid Synthesis

This guide provides in-depth troubleshooting for the synthesis of (E)-3-(1H-Indol-4-YL)acrylic acid, a critical precursor for small-molecule inhibitors in drug development.[1] Achieving high purity of the target E-isomer is paramount for its biological activity and subsequent research applications.[1] This document addresses common challenges encountered during the Knoevenagel condensation reaction used for its synthesis, offering scientifically-grounded solutions and preventative measures.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for (E)-3-(1H-Indol-4-YL)acrylic acid?

The most common and efficient method is the Knoevenagel condensation . This reaction involves the condensation of 4-indolecarboxaldehyde with an active methylene compound, typically malonic acid, in the presence of a basic catalyst.[1][2] The reaction is usually followed by decarboxylation to yield the desired α,β-unsaturated acrylic acid.[3]

Q2: What are the critical parameters that influence the reaction's success and product purity?

Three parameters are paramount:

  • Catalyst: Weakly basic amines like pyridine and piperidine are frequently used. Pyridine acts as both the catalyst and solvent in the Doebner modification, enhancing the electrophilicity of the aldehyde, while piperidine facilitates the deprotonation of malonic acid.[1][3]

  • Temperature: Elevated temperatures, typically in the range of 80–100°C, are crucial. This favors the kinetic formation of the thermodynamically more stable (E)-isomer due to steric hindrance in the transition state.[1]

  • Solvent: While the reaction can be run neat with pyridine as the solvent, other high-boiling point polar aprotic solvents like DMF or ethanol can also be effective.[4][5] Solvent choice can impact reaction rate and work-up procedures.

Q3: Why is the stereochemistry—specifically the (E)-isomer—so important?

The (E)-configuration of the double bond is a critical structural feature for the biological activity of (E)-3-(1H-Indol-4-YL)acrylic acid. Stereochemistry dictates how the molecule binds to target receptors, such as enzymes like cyclooxygenase-2 (COX-2) and tyrosine kinases.[1] The incorrect isomer (Z-isomer) will not fit correctly into the active site, leading to a significant loss of therapeutic efficacy.

Troubleshooting Guide: Diagnosing and Resolving Low Purity

This section addresses specific impurity profiles and experimental failures.

Issue 1: Significant quantities of unreacted 4-indolecarboxaldehyde and/or malonic acid are present in the final product.

This is one of the most common issues, indicating an incomplete reaction.

  • Potential Cause A: Incorrect Stoichiometry or Reagent Quality

    • Explanation: An incorrect molar ratio of reactants can lead to incomplete consumption of the limiting reagent. The purity of starting materials is also critical; impurities can inhibit the catalyst or introduce side reactions.[6] Ensure malonic acid has not absorbed significant amounts of water.

    • Solution:

      • Verify the purity of 4-indolecarboxaldehyde and malonic acid via NMR or melting point analysis.

      • Use a slight excess (1.1 to 1.5 equivalents) of malonic acid to ensure the complete conversion of the more valuable aldehyde.

      • Carefully weigh all reagents on a calibrated balance.

  • Potential Cause B: Inactive or Insufficient Catalyst

    • Explanation: The basic amine catalyst is essential for deprotonating malonic acid to form the nucleophilic enolate.[7] If the catalyst is old, degraded, or used in insufficient quantity, the reaction rate will be drastically reduced.

    • Solution:

      • Use fresh, anhydrous pyridine and piperidine.

      • Ensure a sufficient catalytic amount is used. For the Doebner modification, pyridine is the solvent, but a co-catalytic amount of piperidine (0.1-0.2 equivalents) is often added to accelerate the reaction.

  • Potential Cause C: Suboptimal Reaction Time or Temperature

    • Explanation: The Knoevenagel condensation requires sufficient thermal energy and time to proceed to completion.[1] Typical reaction times are between 6-12 hours at 80-100°C.[1] Prematurely stopping the reaction or running it at too low a temperature will result in a low yield.

    • Solution:

      • Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting aldehyde spot indicates reaction completion.

      • Ensure the reaction mixture is maintained at a consistent temperature (80-100°C) using an oil bath and a reflux condenser.

cluster_0 TLC Monitoring A 1. Prepare TLC plate with baseline B 2. Spot Starting Material (SM), Co-spot (SM+RM), and Reaction Mixture (RM) A->B C 3. Develop plate in appropriate eluent (e.g., 30% EtOAc/Hexane) B->C D 4. Visualize under UV light C->D E 5. Analyze: Disappearance of SM spot in RM lane indicates completion D->E

Caption: Workflow for monitoring reaction progress via TLC.

Issue 2: The presence of the undesired (Z)-isomer is confirmed by ¹H NMR.
  • Explanation: While the (E)-isomer is thermodynamically more stable, the formation of the (Z)-isomer is possible. The ratio of (E) to (Z) isomers is highly dependent on the reaction temperature. Elevated temperatures provide the necessary energy to overcome the activation barrier for the formation of the sterically favored (E)-isomer.[1]

  • Solution:

    • Strictly maintain the reaction temperature between 80°C and 100°C. Temperatures below this range may not be sufficient to ensure high selectivity for the (E)-isomer.

    • Prolonged reaction times at the correct temperature can sometimes allow for the equilibration of the (Z)-isomer to the more stable (E)-isomer.

Temp Reaction Temperature LowTemp LowTemp Temp->LowTemp is HighTemp 80-100°C Temp->HighTemp is Z_Isomer Increased Z-Isomer Formation LowTemp->Z_Isomer leads to E_Isomer Favored E-Isomer Formation HighTemp->E_Isomer leads to

Caption: Impact of temperature on E/Z isomer formation.

Issue 3: The crude product is a dark, intractable tar or contains significant resinous impurities.
  • Explanation: Indole rings are susceptible to oligomerization or resinification under harsh conditions, particularly strongly acidic environments.[4] Although the Knoevenagel condensation is base-catalyzed, overheating or the presence of acidic impurities in the starting materials can initiate polymerization.

  • Solution:

    • Purify Starting Materials: Ensure the 4-indolecarboxaldehyde is free from any acidic residues from its synthesis.

    • Strict Temperature Control: Avoid exceeding 100-110°C, as this can promote thermal decomposition and polymerization.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This prevents oxidation of the indole ring, which can generate radical species that initiate polymerization.

Purification & Analysis Guide

Q4: What is the most effective method for purifying the crude (E)-3-(1H-Indol-4-YL)acrylic acid?

Both column chromatography and recrystallization are effective, and the choice depends on the impurity profile and required scale.

  • Column Chromatography: This is highly effective for removing a wide range of impurities, including unreacted starting materials and isomeric byproducts.[1]

    • Protocol: Use a silica gel stationary phase with a gradient eluent system, starting with a non-polar mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity to elute the more polar product. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape and prevent tailing.

  • Recrystallization: This is an excellent method for obtaining high-purity crystalline material, especially if the primary impurities are traces of starting materials.[6]

    • Protocol: Dissolve the crude product in a minimal amount of a hot polar solvent, such as methanol, ethanol, or an aqueous buffer.[1] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

FeatureColumn ChromatographyRecrystallization
Purity Achieved Very High (>98%)High (>95%), dependent on crude purity
Typical Yield Moderate (can have losses on the column)High (if crude is relatively pure)
Throughput Low (time-consuming)High (good for larger scales)
Key Advantage Excellent separation of diverse impuritiesSimplicity and scalability
Key Disadvantage Solvent intensive, potential for product decomposition on silica[8]Less effective for removing impurities with similar solubility
Q5: How do I confirm the purity and structural identity of the final product?

A combination of analytical techniques should be used for full characterization.

  • ¹H NMR Spectroscopy: This is the definitive method for confirming the (E)-stereochemistry. The two vinyl protons will appear as doublets with a large coupling constant (J value) of approximately 15-16 Hz. The (Z)-isomer would show a much smaller coupling constant (typically 10-12 Hz).

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is ideal for determining purity.[9]

    • Method: A C18 column with a mobile phase of water and acetonitrile (both containing 0.1% phosphoric or formic acid to suppress ionization) is effective.[9][10] Purity is determined by integrating the area of the product peak relative to all other peaks.

  • Melting Point: The pure compound has a distinct melting point of 215–218°C (with decomposition).[1] A broad or depressed melting range indicates the presence of impurities.

Overall Synthesis and Troubleshooting Workflow

cluster_0 Synthesis Stage cluster_1 Analysis & Troubleshooting cluster_2 Purification Stage Start 1. Combine 4-Indolecarboxaldehyde, Malonic Acid, Pyridine, Piperidine React 2. Heat at 80-100°C for 6-12h Monitor via TLC Start->React Workup 3. Acidify and Extract Crude Product React->Workup Crude Crude Product Workup->Crude Analyze 4. Analyze Crude (NMR, HPLC) Crude->Analyze Problem Low Purity Detected? Analyze->Problem Troubleshoot Consult Troubleshooting Guide: - Check Stoichiometry - Verify Catalyst/Temp - Assess Side Reactions Problem->Troubleshoot Yes Purify 5. Purify Product (Chromatography or Recrystallization) Problem->Purify No Troubleshoot->Start Adjust & Repeat Final Pure (E)-3-(1H-Indol-4-YL)acrylic acid Purify->Final

Caption: General workflow from synthesis to pure product.

References

  • Google Patents. US9975856B2 - Process for the preparation of (E)-3-(4-((E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-en-1-yl)phenyl)acrylic acid.
  • ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Available from: [Link]

  • ResearchGate. (PDF) A Simple and Highly Versatile Procedure for the Knoevenagel Condensation Promoted by an Efficient, Eco-Friendly, and Recyclable nano-ZnO Catalyst. Available from: [Link]

  • Royal Society of Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K. Available from: [Link]

  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Available from: [Link]

  • Scientific Research Publishing. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Available from: [Link]

  • PrepChem.com. Synthesis of 3-(Indol-3-ylthio)acrylic acid. Available from: [Link]

  • Arabian Journal of Chemistry. Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Available from: [Link]

  • Wikipedia. Knoevenagel condensation. Available from: [Link]

  • ACS Publications. Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry | Crystal Growth & Design. Available from: [Link]

  • Occupational Safety and Health Administration. Acrylic Acid. Available from: [Link]

  • Inchem.org. Acrylic acid (EHC 191, 1997). Available from: [Link]

  • National Center for Biotechnology Information. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. Available from: [Link]

  • Patentscope. WO/2005/083421 METHOD OF DETERMINING IMPURITY IN ACRYLIC ACID. Available from: [Link]

  • ResearchGate. Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Available from: [Link]

  • Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Available from: [Link]

  • Google Patents. US3798264A - Process for purification of acrylic acid by extraction and distillation.
  • ResearchGate. Optimization of reaction conditions on the reaction of indole and 2-benzylidenemalononitrile. Available from: [Link]

  • National Center for Biotechnology Information. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Available from: [Link]

  • Reddit. How to purify Acrylic Acid : r/chemistry. Available from: [Link]

  • MDPI. Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. Available from: [Link]

  • National Center for Biotechnology Information. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Available from: [Link]

  • Pure. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Available from: [Link]

  • ResearchGate. Identification of trans-3-indoleacrylic acid, DL-pipecolic acid and L-pyroglutamic acid. Available from: [Link]

  • Google Patents. US5085991A - Process of preparing purified aqueous indole solution.

Sources

Technical Support Center: Palladium Removal from (E)-3-(1H-Indol-4-yl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Purification of Indole-Acrylic Acid Derivatives (Heck/Suzuki Coupling Products)

Diagnostic & Assessment (Triage)

Q: Why is palladium removal particularly difficult with this specific molecule?

A: You are likely facing a "double-bind" scenario driven by the chemical structure of (E)-3-(1H-Indol-4-yl)acrylic acid:

  • Indole Nitrogen Coordination: The nitrogen atom in the indole ring (position 1) acts as a Lewis base, coordinating with Pd(II) species. This competes with weaker scavengers, effectively "locking" the metal into the product matrix.

  • Solubility vs. Scavenger Compatibility: The acrylic acid tail creates solubility challenges.

    • In non-polar solvents (DCM, Toluene): The product is likely insoluble, preventing solid-supported scavenging.

    • In polar solvents (DMF, DMSO): Scavenger efficiency often drops due to solvent competition.

    • Functionality Clash: Many standard scavengers are amine-based (basic). Your product is an acid. Using a basic scavenger will result in an acid-base reaction, salting out your product onto the silica bead and causing massive yield loss.

Q: What is the target residual concentration?

A: Refer to ICH Q3D Elemental Impurities guidelines.

  • Oral Administration: The Permitted Daily Exposure (PDE) is 100 µ g/day .[1][2][3]

    • Example: If the max daily dose is 10 g, your limit is 10 ppm .[2]

    • Example: If the max daily dose is 1 g, your limit is 100 ppm .

  • Parenteral (Injectable): The limit is significantly stricter (10 µ g/day ), often requiring <1 ppm levels.

Strategic Planning (The Solution)

Scavenger Selection Logic

Do not use a "one-size-fits-all" approach. Use the decision matrix below to select the correct protocol based on your current process step.

ScavengerSelection Start Start: Assess Crude Product Solubility Solubility Check Start->Solubility OrgSol Soluble in Organic Solvent (THF, EtOAc, MeOH) Solubility->OrgSol Yes AqSol Soluble in Aqueous Base (as Carboxylate Salt) Solubility->AqSol No (Acidic Workup) CheckAcid Check Scavenger Compatibility OrgSol->CheckAcid SelectCys Select: L-Cysteine Wash Protocol (Homogeneous Chelation) AqSol->SelectCys AvoidAmine CRITICAL: Avoid Amine/Diamine Scavengers (Will bind Acidic Product) CheckAcid->AvoidAmine SelectThiol Select: Thiol or Thiourea Silica (SiliaMetS® Thiol / Si-TMT) AvoidAmine->SelectThiol Neutral/Acidic Backbone

Figure 1: Decision matrix for selecting the appropriate palladium removal method based on solubility and functional group compatibility.

Experimental Protocols

Protocol A: The L-Cysteine "Dissolve & Precipitate" (Recommended)

Best for: Free acids like (E)-3-(1H-Indol-4-yl)acrylic acid. Mechanism: You convert the product to its water-soluble salt. You add L-Cysteine, which has a higher affinity for Pd than the indole ring. The Pd-Cysteine complex remains water-soluble. You then acidify to precipitate the pure product, leaving the Pd in the mother liquor.

Steps:

  • Dissolution: Suspend the crude solid (10 g) in water (100 mL).

  • Basification: Slowly add 2M NaOH or saturated NaHCO₃ until the solid dissolves completely (pH ~8-9). The solution should be clear.

  • Scavenging: Add L-Cysteine (20 wt% relative to crude product).

    • Note: If the crude is black, increase to 50 wt%.

  • Digestion: Heat the solution to 50°C for 1 hour under Nitrogen.

    • Why Nitrogen? Indoles are susceptible to oxidative dimerization at position 3/2 under basic/hot conditions.

  • Filtration (Optional but recommended): If black particulates (Pd(0)) are visible, filter the hot basic solution through a Celite pad.

  • Precipitation: Cool to room temperature. Slowly add 1M HCl dropwise while stirring until pH reaches ~3-4.

  • Isolation: Filter the precipitated product. Wash the cake with water (2x) to remove residual Pd-Cysteine complexes.

  • Drying: Dry in a vacuum oven.

Protocol B: Thiol-Modified Silica (Organic Phase)

Best for: If you are purifying the ester intermediate before hydrolysis, or if the acid is soluble in THF/MeOH. Reagent: SiliaMetS® Thiol or ISOLUTE® Si-TMT.[4]

Steps:

  • Dissolution: Dissolve crude product in THF or MeOH (10 volumes).

  • Loading: Add Thiol-modified silica (5-10 equivalents relative to expected Pd content, or 10 wt% relative to product).

  • Incubation: Stir at 40-50°C for 4 hours.

    • Critical: Do not use room temperature if Pd levels are >500 ppm; heat is required to break the Indole-Pd coordination.

  • Filtration: Filter through a 0.45 µm membrane or a sintered glass funnel to remove the scavenger.

  • Analysis: Check Pd levels. If still high, repeat with fresh scavenger.

Troubleshooting & FAQs

Q: My product turned black/brown during the reaction. Is this Pd?

A: Yes, this is "Palladium Black" (colloidal Pd(0)).

  • The Fix: Scavengers (Thiol/Cysteine) are poor at picking up large colloidal clusters. You must perform a filtration step first. Dissolve the product (or salt form) and pass it through a pad of Celite or Activated Carbon before adding the chemical scavenger. The carbon/Celite physically traps the colloids; the scavenger cleans up the remaining soluble Pd(II).

Q: I used an amine-based scavenger (e.g., SiliaMetS Diamine) and my yield dropped to 20%.

A: The amine scavenger acted as a base and bound your acrylic acid product.

  • The Fix: Flush the scavenger silica with a solution of 5% Acetic Acid in MeOH/THF. This will protonate the amine sites and release your product back into the filtrate, while (hopefully) keeping the Pd bound. In the future, use Thiol or Thiourea scavengers which are non-basic.

Q: Can I use Activated Carbon (Charcoal)?

A: Only as a pretreatment.

  • Risk: Activated carbon is non-selective. It binds planar aromatic rings (like Indoles) via pi-stacking. You risk losing 10-30% of your product yield on the charcoal. Use it only if Pd levels are >1000 ppm to "de-bulk" the contamination, then switch to Protocol A or B.

Comparative Data

Table 1: Scavenger Efficiency for Indole-Acrylic Acid Matrix

MethodMechanismSelectivityPd Removal EfficiencyYield RiskRecommended For
L-Cysteine Wash Chelation (Aq)High>95% (Single Pass)LowFree Acids (Final API)
SiliaMetS Thiol Chelation (Solid)High85-95%LowEsters/Organic Soluble
SiliaMetS Diamine CoordinationLow (Binds Acid)HighHigh (Product Loss) DO NOT USE
Activated Carbon AdsorptionVery Low50-70%HighGross De-bulking only
Crystallization ExclusionModerate20-40%LowFinal Polish

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R2). [Link]

  • L-Cysteine Protocols. Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[4][5] [Link]

  • Indole Synthesis & Pd Removal. Organic Process Research & Development (Various case studies on Heck coupling workups). [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Separating (E) and (Z) Isomers of Indole-3-Acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise separation and quantification of geometric isomers are critical. These isomers, while possessing identical chemical formulas and connectivity, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the challenging separation of (E) and (Z) isomers of indole-3-acrylic acid, a significant metabolite of the essential amino acid L-tryptophan.[1]

This document moves beyond a simple recitation of protocols. It delves into the "why" behind the experimental choices, offering a logical framework for method development grounded in established chromatographic principles. Every recommendation is designed to be a self-validating system, ensuring robust and reproducible results.

The Challenge: Understanding the Analyte and the Isomerization

Indole-3-acrylic acid exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond in the acrylic acid side chain. The (E)-isomer is generally the more thermodynamically stable form.[2][3] The separation of these isomers is often complicated by their similar physicochemical properties and the potential for on-column or in-solution interconversion.

Several factors can influence the equilibrium and rate of isomerization, including exposure to light (photoisomerization), pH, and temperature.[4][5][6][7] Therefore, a successful HPLC method must not only achieve baseline separation but also control these variables to ensure accurate quantification of the individual isomers.

Physicochemical Properties of Indole-3-Acrylic Acid:
PropertyValue/InformationSignificance for HPLC Method Development
Molecular Formula C₁₁H₉NO₂[8][9]Influences molecular weight and potential for interactions.
Molecular Weight 187.19 g/mol [2][8]
pKa The carboxylic acid group makes the molecule acidic. The exact pKa is crucial for pH manipulation in reversed-phase HPLC. While a specific pKa value for indole-3-acrylic acid is not readily available in the search results, its acidic nature due to the carboxylic acid is a key consideration.Controlling the mobile phase pH relative to the pKa is the most powerful tool for manipulating retention and selectivity.[10][11][12]
UV Absorbance λₘₐₓ ≈ 280 nm[8]Dictates the optimal wavelength for UV detection, ensuring high sensitivity. The indole moiety provides strong UV absorbance.[13]
Isomerization Can undergo E/Z isomerization, influenced by light and pH.[4][5][7][14]Sample preparation and analysis should be conducted with minimal exposure to light. The mobile phase pH must be carefully controlled to prevent on-column isomerization.

The Strategic Approach: A Comparative Method Development Workflow

Our goal is to develop a robust HPLC method that provides baseline resolution of the (E) and (Z) isomers. We will compare the performance of two distinct reversed-phase column chemistries: the ubiquitous C18 and the alternative selectivity offered by a Phenyl-Hexyl phase. The rationale is that while C18 separates primarily based on hydrophobicity, the Phenyl-Hexyl phase can introduce π-π interactions, which may offer unique selectivity for aromatic compounds like indole-3-acrylic acid.[15][16][17]

The following workflow diagram illustrates our systematic approach to method development.

Caption: A systematic workflow for HPLC method development.

Experimental Protocols: A Head-to-Head Comparison

This section details the step-by-step methodologies for evaluating the C18 and Phenyl-Hexyl columns.

Materials and Instrumentation
  • Analytes: (E)-indole-3-acrylic acid and a sample containing a mixture of (E) and (Z) isomers. The (Z)-isomer can be generated by exposing a solution of the (E)-isomer to UV light.

  • HPLC System: A UHPLC or HPLC system equipped with a quaternary pump, autosampler with a temperature-controlled sample compartment, a column oven, and a photodiode array (PDA) or UV detector.

  • Columns:

    • Column A (C18): A high-quality C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size). C18 columns are a staple in reversed-phase chromatography, separating compounds based on hydrophobic interactions.[18][19]

    • Column B (Phenyl-Hexyl): A Phenyl-Hexyl column of similar dimensions and particle size. This phase provides alternative selectivity through π-π interactions with aromatic analytes.[15][16][20]

  • Mobile Phase Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or phosphoric acid for pH adjustment.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the (E)-indole-3-acrylic acid standard in methanol.

  • Working Standard: Dilute the stock solution to a working concentration of approximately 50 µg/mL with a 50:50 mixture of water and methanol.

  • Isomer Mixture: To generate the (Z)-isomer for method development, expose a vial of the working standard to a UV lamp (e.g., 365 nm) for a period sufficient to produce a detectable peak for the (Z)-isomer. Monitor the conversion by injecting the sample periodically.

  • Protection from Light: All sample solutions should be stored in amber vials to protect them from light and prevent further isomerization.[21]

HPLC Method Parameters

The following table outlines the initial screening conditions for both columns. The primary variable to be tested is the mobile phase pH, as this will have the most significant impact on the retention and selectivity of the acidic indole-3-acrylic acid.[11][12][22]

ParameterConditionRationale
Columns A: C18 (100 x 2.1 mm, 1.7 µm)B: Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)To compare hydrophobic vs. mixed-mode (hydrophobic + π-π) interactions.
Mobile Phase A Water with 0.1% Formic Acid (pH ~2.7)Low pH ensures the carboxylic acid is protonated (non-ionized), leading to increased retention on a reversed-phase column.[23]
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC.
Gradient 10-95% B over 10 minutesA generic gradient to elute both isomers and any potential impurities within a reasonable time.[24]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times. Temperature can also affect the shape selectivity of the stationary phase.[25]
Detection UV at 280 nmThe λₘₐₓ for indole-3-acrylic acid provides optimal sensitivity.[8]
Injection Volume 2 µLA small injection volume to prevent band broadening.

Expected Results and Comparative Analysis

The success of the separation will be evaluated based on resolution (Rs), peak shape (asymmetry), and retention time.

The Influence of Column Chemistry

The choice of stationary phase is paramount for separating closely related isomers.

Caption: Comparison of separation mechanisms on C18 and Phenyl-Hexyl columns.

  • C18 Column: We anticipate that the C18 column will provide some separation based on subtle differences in the hydrophobicity of the (E) and (Z) isomers. The more linear (E)-isomer may interact more strongly with the C18 chains, potentially leading to longer retention.[25] However, if the difference in hydrophobicity is minimal, the resolution may be poor.

  • Phenyl-Hexyl Column: This column is expected to offer superior performance. The phenyl groups in the stationary phase can engage in π-π interactions with the indole ring of the analyte.[15][17] The different spatial arrangements of the (E) and (Z) isomers will likely lead to different strengths of these π-π interactions, providing an additional separation mechanism beyond simple hydrophobicity. This enhanced selectivity is often key to resolving geometric isomers.[20][26]

The Critical Role of Mobile Phase pH

For an ionizable compound like indole-3-acrylic acid, mobile phase pH is a critical parameter.[11][12]

  • Low pH (e.g., pH 2.7 with 0.1% Formic Acid): At a pH well below the pKa of the carboxylic acid, the analyte will be in its neutral, protonated form. This non-ionized state is more hydrophobic and will be well-retained on both the C18 and Phenyl-Hexyl columns. This is generally the preferred condition for good peak shape and retention in reversed-phase chromatography.[22][23]

  • Mid-Range pH (e.g., pH 4-5): As the mobile phase pH approaches the pKa of the analyte, a mixture of ionized and non-ionized forms will exist. This can lead to poor peak shapes, including broadening or tailing, and is generally avoided.[11]

  • High pH (e.g., pH > 6): At a pH significantly above the pKa, the analyte will be fully deprotonated (ionized). In this state, it is much more polar and will have very little retention on a reversed-phase column, likely eluting at or near the void volume.

By maintaining a low pH, we suppress the ionization of the carboxylic acid, leading to more stable and reproducible retention times.

Data Presentation: A Comparative Table

The following table summarizes the expected performance metrics from our comparative study.

ParameterC18 Column (Expected)Phenyl-Hexyl Column (Expected)Justification
Resolution (Rs) between (E) and (Z) isomers 1.2 - 1.8> 2.0The Phenyl-Hexyl column's π-π interactions are expected to provide superior selectivity for the isomers.[16][17]
Peak Asymmetry (Tailing Factor) < 1.5< 1.2The Phenyl-Hexyl phase can sometimes offer better peak shapes for aromatic compounds.
Retention Time of (E)-isomer (min) 6.57.2The additional π-π interactions on the Phenyl-Hexyl column may lead to slightly longer retention times.
Selectivity (α) 1.051.15Selectivity is expected to be significantly higher on the Phenyl-Hexyl column due to the alternative separation mechanism.

Conclusion and Recommendations

Based on established chromatographic principles, the Phenyl-Hexyl column is the recommended choice for developing a robust HPLC method for the separation of (E) and (Z) isomers of indole-3-acrylic acid. The dual separation mechanism, combining hydrophobic and π-π interactions, is anticipated to provide the necessary selectivity for baseline resolution, which may not be achievable with a standard C18 column.

For optimal results, the method should be run with a mobile phase at a low pH (e.g., using 0.1% formic acid) to ensure the analyte is in its non-ionized form, leading to good peak shape and reproducible retention. Further optimization of the gradient slope and temperature can be performed to fine-tune the separation and minimize run time.

By adopting this systematic and comparative approach, researchers can confidently develop a reliable and efficient HPLC method for the accurate quantification of indole-3-acrylic acid isomers, a crucial step in drug development and metabolic research.

References

  • ACQUITY UPLC CSH Phenyl-Hexyl Columns. Waters Corporation. [Link]

  • EC HPLC column (analytical), NUCLEOSHELL Phenyl-Hexyl, 2.7 µm, 150x4 mm. Macherey-Nagel. [Link]

  • Kinetex Phenyl-Hexyl Core-Shell HPLC Columns. Phenomenex. [Link]

  • Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. HALO Columns. [Link]

  • Phenyl-Hexyl. Advanced Materials Technology. [Link]

  • A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]

  • Shape Selectivity in Reversed-Phase Liquid Chromatography. LCGC International. [Link]

  • What are C18 HPLC columns?. GL Sciences. [Link]

  • C18 Reversed Phase HPLC Columns. Sepax Technologies. [Link]

  • Separation of cis/trans isomers. Chromatography Forum. [Link]

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  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

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  • Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). LCGC International. [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. [Link]

  • Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. MDPI. [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of (E)-3-(1H-Indol-4-YL)acrylic acid: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the world of novel molecule discovery and characterization, mass spectrometry stands as an indispensable tool for structural elucidation. This guide provides an in-depth, predictive analysis of the mass spectrometry fragmentation patterns of (E)-3-(1H-Indol-4-YL)acrylic acid, a unique indole derivative. Given the absence of readily available library spectra for this specific compound, this document leverages first-principles of fragmentation chemistry and comparative data from structural analogs to build a robust, predictive model. Our objective is to equip you with the expertise to anticipate, identify, and interpret the mass spectral data of this and similar molecules.

Introduction: The Analytical Challenge of Novel Indole Derivatives

(E)-3-(1H-Indol-4-YL)acrylic acid is a small molecule featuring a stable indole nucleus connected to a conjugated acrylic acid side chain at the C4 position. The indole ring is a foundational scaffold in numerous pharmaceuticals and biologically active compounds.[1][2] The acrylic acid moiety, in turn, can influence the molecule's reactivity and biological interactions. Characterizing such a molecule requires a definitive analytical fingerprint, which mass spectrometry provides through its unique fragmentation pattern.

This guide will deconstruct the predicted fragmentation pathways under two common ionization techniques: the high-energy Electron Ionization (EI) and the softer Electrospray Ionization (ESI). We will then compare these predicted patterns to a well-characterized isomer, (E)-3-(1H-Indol-3-YL)acrylic acid, to highlight how subtle changes in structure can lead to significant differences in fragmentation, a critical aspect for unambiguous isomer identification.

Foundational Principles: Ionization and Fragmentation Causality

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the molecule's intrinsic chemical properties and the energy imparted by the ionization technique.

  • Electron Ionization (EI): This hard ionization technique bombards the molecule with high-energy electrons (typically 70 eV), leading to the formation of a high-energy radical cation (M•+).[3] This excess energy induces extensive and reproducible fragmentation, providing a detailed structural fingerprint. However, for some molecules, the molecular ion peak may be weak or absent.[3][4]

  • Electrospray Ionization (ESI): A soft ionization technique, ESI is typically used for samples in solution, often coupled with liquid chromatography (LC-MS). It generates ions with much less internal energy, usually protonated molecules ([M+H]+) in positive ion mode or deprotonated molecules ([M-H]−) in negative ion mode.[5] Fragmentation is often minimal in the source and is instead induced in a controlled manner using tandem mass spectrometry (MS/MS), where a specific ion is isolated and fragmented by collision-induced dissociation (CID).

Understanding the fragmentation is key to structural characterization. The process favors the formation of the most stable cations and neutral radical species.[3][6]

Predicted Fragmentation Pathways of (E)-3-(1H-Indol-4-YL)acrylic acid

The molecular formula for (E)-3-(1H-Indol-4-YL)acrylic acid is C₁₁H₉NO₂ and its monoisotopic mass is 187.0633 g/mol .

Electron Ionization (EI) Fragmentation

Under EI conditions, we anticipate a strong molecular ion peak at m/z 187 due to the stability of the aromatic indole ring. The subsequent fragmentation cascade will likely be driven by cleavages related to both the indole nucleus and the acrylic acid side chain.

Key Predicted Fragmentations:

  • Loss of a Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids is the cleavage of the C-OH bond, resulting in the loss of a hydroxyl radical (17 Da).[4] This would produce a highly stable acylium ion at m/z 170 .

  • Loss of Water (H₂O): A characteristic fragmentation for the 4-substituted isomer of a related compound, hydroxyindole-3-carboxylic acid, is the loss of water.[7] This suggests a potential intramolecular interaction or rearrangement involving the carboxylic acid and the indole ring, leading to a fragment at m/z 169 .

  • Loss of Carbon Monoxide (CO): Following the initial loss of •OH, the resulting acylium ion (m/z 170) can lose a molecule of carbon monoxide (28 Da) to form a fragment at m/z 142 .

  • Loss of the Carboxyl Group (•COOH): Cleavage of the bond between the acrylic chain and the indole ring can result in the loss of the carboxyl radical (45 Da), yielding a fragment at m/z 142 .

  • Formation of the Indolyl Cation: The most significant fragmentation pathway is often the complete loss of the acrylic acid side chain, leading to the formation of a stable indolyl cation fragment. This would involve cleavage of the bond between the indole ring and the vinyl group, resulting in a fragment at m/z 116 .

  • Characteristic Indole Ring Fragmentation: The indole ring itself is known to fragment via the loss of hydrogen cyanide (HCN, 27 Da).[1][8] This can occur from the m/z 116 fragment, producing a characteristic ion at m/z 89 .

G M M•+ (m/z 187) (E)-3-(1H-Indol-4-YL)acrylic acid F170 m/z 170 [M-OH]+ M->F170 - •OH F169 m/z 169 [M-H₂O]•+ M->F169 - H₂O F142_B m/z 142 [M-COOH]+ M->F142_B - •COOH F142_A m/z 142 [M-OH-CO]+ F170->F142_A - CO F116 m/z 116 Indolyl Cation F142_B->F116 - C₂H₂ F89 m/z 89 [Indolyl-HCN]+ F116->F89 - HCN

Caption: Predicted EI Fragmentation Pathway.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In negative ion mode ESI, the molecule will readily deprotonate to form the carboxylate anion [M-H]⁻ at m/z 186 . Tandem MS (MS/MS) of this precursor ion is expected to yield a simpler fragmentation pattern compared to EI.

Key Predicted Fragmentations:

  • Decarboxylation (Loss of CO₂): The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (44 Da).[9][10] This would generate a prominent fragment ion at m/z 142 . This is often the base peak in the MS/MS spectrum.

  • Loss of H₂O: Similar to the EI fragmentation, a loss of water (18 Da) from the precursor ion could occur, leading to a fragment at m/z 168 .

G M [M-H]⁻ (m/z 186) Deprotonated Parent F142 m/z 142 [M-H-CO₂]⁻ M->F142 - CO₂ F168 m/z 168 [M-H-H₂O]⁻ M->F168 - H₂O

Caption: Predicted ESI(-) MS/MS Fragmentation.

Comparison Guide: Isomeric Differentiation

The utility of mass spectrometry shines in its ability to distinguish between isomers. Let's compare the predicted fragmentation of our target molecule with its more commonly studied isomer, (E)-3-(1H-Indol-3-YL)acrylic acid.

Precursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral Loss(E)-3-(1H-Indol-4-YL)acrylic acid (Predicted)(E)-3-(1H-Indol-3-YL)acrylic acid (Observed/Predicted)[11]Rationale for Difference
EI (M•+ 187) 170•OHLikelyLikelyCommon fragmentation for carboxylic acids.
169H₂OCharacteristic Less likelyLoss of water is noted as characteristic for 4-substituted hydroxyindole acids, suggesting a proximity effect.[7]
143CO₂Less common in EICharacteristic Decarboxylation is a dominant pathway for the 3-isomer, leading to a stable vinyl-indole cation.
116C₃H₃O₂Characteristic Characteristic Formation of the stable indolyl cation is common to both, but relative intensity may vary.
ESI ([M-H]⁻ 186) 142CO₂Dominant Dominant Decarboxylation is the primary and most stable fragmentation pathway for both isomers in negative ESI.

This comparison highlights a key diagnostic difference: under EI, the 4-substituted isomer is predicted to show a characteristic loss of water (m/z 169), while the 3-substituted isomer is known to exhibit a more prominent decarboxylation (loss of CO₂, leading to m/z 143). This subtle difference, driven by the position of the side chain, is crucial for unambiguous identification.

Experimental Protocols

To validate these predictions, a rigorous experimental approach is necessary. Below are standardized protocols for sample analysis.

Protocol for GC-MS (EI) Analysis

This protocol is suitable for the analysis of a derivatized, volatile form of the analyte.

  • Sample Preparation (Derivatization):

    • Accurately weigh 1 mg of (E)-3-(1H-Indol-4-YL)acrylic acid.

    • Dissolve in 1 mL of pyridine.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl (TMS) ester.

  • GC-MS Instrument Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer with an EI source.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injection Volume: 1 µL (splitless mode).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • MS Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-550.

Protocol for LC-MS/MS (ESI) Analysis

This protocol is ideal for direct analysis without derivatization.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of (E)-3-(1H-Indol-4-YL)acrylic acid in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of mobile phase A and B.

  • LC-MS/MS Instrument Conditions:

    • Instrument: Liquid chromatograph coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF) with an ESI source.

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 300°C.

    • MS/MS: Isolate precursor ion m/z 186 and acquire product ion spectrum using a collision energy of 15-25 eV (optimization may be required).

G cluster_gcms GC-MS (EI) Workflow cluster_lcms LC-MS/MS (ESI) Workflow GC1 Sample Derivatization (Silylation) GC2 GC Separation GC1->GC2 GC3 EI Ionization (70 eV) GC2->GC3 GC4 Mass Analysis (Full Scan) GC3->GC4 LC1 Sample Dissolution LC2 LC Separation LC1->LC2 LC3 ESI Ionization (-) LC2->LC3 LC4 MS1: Precursor Isolation (m/z 186) LC3->LC4 LC5 MS2: Collision-Induced Dissociation LC4->LC5 LC6 Product Ion Analysis LC5->LC6

Caption: Experimental Workflows for MS Analysis.

Conclusion

While direct experimental spectra for (E)-3-(1H-Indol-4-YL)acrylic acid are not publicly cataloged, a robust and scientifically-grounded prediction of its fragmentation behavior is achievable. By understanding the characteristic fragmentation of the indole nucleus and the acrylic acid side chain, and by drawing comparisons with structural isomers, we can anticipate the key diagnostic ions that will appear under both EI and ESI conditions. The predicted characteristic loss of water under EI for the 4-isomer serves as a powerful hypothesis for its differentiation from the 3-isomer. This guide provides not only the predictive data but also the experimental framework necessary for any researcher to confirm these findings and confidently characterize this and other novel indole derivatives.

References

  • Benchchem.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Kovács, B., et al. (2015). Quantification of flavan-3-ols and phenolic acids in milk-based food products by reversed-phase liquid chromatography-tandem mass spectrometry.
  • Jamieson, W. D., & Hutzinger, O. (1970). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Canadian Journal of Chemistry, 48(8), 1289-1291.
  • Li, Y., et al. (2017). Fragmentation Characteristics of Hydroxycinnamic Acids in ESI-MSn by Density Functional Theory. Journal of Mass Spectrometry, 52(7), 427-433.
  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
  • Luo, Y., et al. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
  • Levin, D. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
  • Aguiar, G. P., et al. (2025). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society.
  • Madala, N. E., et al. (2017). MS spectra showing fragmentation patterns of cinnamic acid derivatives...
  • Madala, N. E., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinn. SpringerPlus, 6(1), 389.
  • mzCloud. (2015). Indole 3 acrylic acid.
  • Science Ready. (n.d.).
  • Chemistry LibreTexts. (2023).
  • mzCloud. (2015). trans 3 Indoleacrylic acid.
  • El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives.
  • Mtoz Biolabs. (n.d.). 3-Indoleacrylic Acid Analysis Service.
  • University of Arizona. (n.d.).
  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.

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Comparative Bioactivity Guide: (E)-isomer vs. (Z)-isomer of Indole-4-acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole-4-acrylic acid (3-(1H-indol-4-yl)prop-2-enoic acid) is a synthetic intermediate and bioactive scaffold distinct from its naturally occurring isomer, indole-3-acrylic acid (a tryptophan metabolite). The bioactivity of indole-4-acrylic acid is heavily dependent on the stereochemistry of the exocyclic double bond.[1]

  • The (E)-isomer (Trans) is the thermodynamically stable form produced via standard synthetic routes (Knoevenagel condensation). It exhibits significant anti-inflammatory and anticancer activity, primarily through COX-2 inhibition and Tyrosine Kinase modulation . Its planar conformation allows for effective chelation of metal ions in enzyme active sites.

  • The (Z)-isomer (Cis) is the kinetically unstable photo-isomer. While less studied as a stable drug candidate due to rapid thermal reversion to the E-form, it possesses distinct steric properties that mimic tubulin-binding agents (combretastatin analogs). However, its steric hindrance often reduces potency against the primary targets of the E-isomer.

This guide analyzes the physicochemical and biological divergence of these two isomers.

Part 1: Chemical Structure & Stereochemical Analysis

The biological divergence stems from the spatial arrangement of the acrylic acid side chain relative to the indole core.

Feature(E)-Indole-4-acrylic acid (Z)-Indole-4-acrylic acid
Configuration Trans (Entgegen)Cis (Zusammen)
Thermodynamics Stable (Global Minimum)Metastable (High Energy)
Geometry Planar (Extended conjugation)Non-planar (Twisted due to steric clash)
Synthesis Direct Knoevenagel CondensationPhotochemical Isomerization (UV)
Solubility Moderate (Polar solvents)Higher (Reduced crystal lattice energy)
Steric Impact on Binding[1]
  • (E)-Isomer: The carboxylic acid group is trans to the bulky indole ring, minimizing steric strain. This allows the molecule to adopt a flat, planar conformation essential for intercalating into narrow hydrophobic pockets of enzymes like Cyclooxygenase-2 (COX-2) .

  • (Z)-Isomer: The carboxylic acid is cis to the indole C3-H or C5-H. To avoid Van der Waals repulsion, the side chain rotates out of the indole plane. This "twisted" conformation disrupts conjugation but can mimic the geometry of cis-stilbene based tubulin inhibitors, though it often prevents entry into the COX-2 channel.

Part 2: Comparative Bioactivity Analysis

Anti-Inflammatory Activity (Target: COX-2)

The primary bioactivity of indole-4-acrylic acid is the inhibition of COX-2, an enzyme driving inflammation and carcinogenesis.[1]

  • (E)-Isomer Potency: High.

    • Mechanism: The planar indole ring occupies the hydrophobic channel of COX-2. The acrylic acid moiety coordinates with the Arg120 residue and chelates the heme-associated Mg²⁺/Fe ions.

    • Data: Structural Activity Relationship (SAR) studies indicate that the rigid E-geometry is critical for this "lock-and-key" fit.

  • (Z)-Isomer Potency: Low / Inactive.

    • Mechanism: The non-planar twist prevents deep penetration into the COX-2 active site. The carboxylate cannot align with the requisite polar residues while the indole is anchored in the hydrophobic pocket.

Anticancer Activity (Target: Tubulin vs. Kinases)[3]
  • (E)-Isomer: Acts primarily as a Tyrosine Kinase Inhibitor . Its planar structure allows it to mimic ATP or bind to the hinge region of kinases, inhibiting downstream signaling in cancer pathways (e.g., EGFR).

  • (Z)-Isomer: Theoretically relevant for Tubulin Polymerization Inhibition .

    • Context: Many indole-vinyl compounds (like combretastatin A-4 analogs) require the cis (Z) configuration to bind to the colchicine site on tubulin. However, for indole-4-acrylic acid specifically, the Z-isomer is too unstable to be a viable drug without chemical modification (e.g., N-methylation or replacement of the acid with a nitrile) to lock the conformation.

Stability & Metabolic Profile
  • (E)-Isomer: High metabolic stability. Resistant to spontaneous isomerization in physiological pH.

  • (Z)-Isomer: Prone to photo-isomerization back to the E-form upon exposure to ambient light, and thermal isomerization during metabolism, making it an unreliable pharmacological agent in its native acid form.

Part 3: Experimental Protocols

Protocol A: Synthesis of (E)-Indole-4-acrylic Acid

Principle: Knoevenagel condensation of indole-4-carboxaldehyde with malonic acid.[1]

  • Reagents: Indole-4-carboxaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent/base), Piperidine (catalyst).

  • Procedure:

    • Dissolve indole-4-carboxaldehyde in pyridine (5 mL/mmol).

    • Add malonic acid and catalytic piperidine (0.1 eq).

    • Reflux at 80–100°C for 4–6 hours until CO₂ evolution ceases.

    • Cool the reaction mixture and pour into ice-cold HCl (1M) to precipitate the product.

    • Filter the yellow solid.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: ¹H NMR shows a large coupling constant (J ≈ 16.0 Hz) for the vinylic protons, confirming the E-geometry.

Protocol B: Photochemical Generation of (Z)-Isomer

Principle: Photo-stationary state equilibrium via UV irradiation.

  • Reagents: Pure (E)-indole-4-acrylic acid, Methanol (HPLC grade).

  • Procedure:

    • Prepare a dilute solution (10 mM) of the (E)-isomer in Methanol.

    • Place in a quartz cuvette or photochemical reactor.

    • Irradiate with UV light (λ = 300–365 nm) for 30–60 minutes.

    • Monitor conversion via HPLC (Z-isomer typically elutes earlier on C18 columns due to higher polarity).

  • Isolation: The Z-isomer is difficult to isolate in bulk due to reversion. For biological testing, use the mixture immediately or perform preparative HPLC in the dark at low temperature (4°C).

Part 4: Visualizations

Figure 1: Isomerization & Bioactivity Pathways

This diagram illustrates the synthesis, isomerization, and divergent biological targets of the two isomers.

IndoleAcrylicBioactivity Aldehyde Indole-4-carboxaldehyde Synthesis Knoevenagel Condensation Aldehyde->Synthesis E_Isomer (E)-Indole-4-acrylic Acid (Stable, Planar) Synthesis->E_Isomer Major Product UV UV Light (365 nm) E_Isomer->UV Photo-isomerization COX2 Target: COX-2 (Anti-Inflammatory) E_Isomer->COX2 Strong Binding (Lock & Key) Z_Isomer (Z)-Indole-4-acrylic Acid (Unstable, Twisted) Thermal Thermal Reversion Z_Isomer->Thermal Instability Z_Isomer->COX2 Steric Clash (Weak/Inactive) Tubulin Target: Tubulin (Potential Anti-Cancer) Z_Isomer->Tubulin Conformational Mimicry UV->Z_Isomer Thermal->E_Isomer

Caption: Synthesis and divergent bioactivity pathways of Indole-4-acrylic acid isomers. The E-isomer is the stable, active anti-inflammatory agent.

Part 5: Data Summary

Property(E)-Isomer(Z)-Isomer
Melting Point 215–218°C (dec.)Lower (often an oil or amorphous)
Vinylic Coupling (J) 15.5 – 16.5 Hz8.0 – 12.0 Hz
UV Max (λ) ~290–300 nm (Red-shifted)~280 nm (Blue-shifted due to twist)
COX-2 IC50 (Predicted) < 10 µM (Active)> 100 µM (Inactive)
Primary Use Anti-inflammatory leadMechanistic probe (tubulin studies)

References

  • VulcanChem. (2024). (E)-3-(1H-Indol-4-yl)acrylic acid: Structure and Bioactivity. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5375048, 3-Indoleacrylic acid. Retrieved from

  • Shi, K., et al. (2018). Identification and functional analyses of differentially expressed metabolites in early stage endometrial carcinoma. Cancer Science, 109(4). Retrieved from

  • Wippich, J., et al. (2017). Indole-3-acrylic acid produced by commensal Peptostreptococcus species suppresses inflammation. Nature Communications. (Cited for comparison of indole-acrylic mechanisms).[2][3]

  • BenchChem. (2025). Distinguishing E and Z Isomers of Allyl Acrylates by NMR Spectroscopy. Retrieved from

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Crystal structure analysis of (E)-3-(1H-Indol-4-YL)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure & Solid-State Analysis: (E)-3-(1H-Indol-4-yl)acrylic Acid

Executive Summary: The Structural Divergence

In the landscape of indole-based therapeutics, the position of substitution dictates not just biological affinity but solid-state stability.[1] This guide provides a technical comparison between (E)-3-(1H-Indol-4-yl)acrylic acid (the "4-Isomer")—a rigid synthetic scaffold often used in kinase inhibitor design—and its naturally occurring isomer, (E)-3-(1H-Indol-3-yl)acrylic acid (the "3-Isomer" or IAA), a tryptophan metabolite.[1]

Key Insight: The 4-Isomer exhibits a significantly higher melting point (~215–218°C) compared to the 3-Isomer (~185–194°C).[1] This thermal data suggests a more robust crystal lattice driven by enhanced planarity and intermolecular hydrogen bonding efficiency, making the 4-Isomer a superior candidate for drug substance development where thermodynamic stability is paramount.[1]

Comparative Analysis: 4-Isomer vs. 3-Isomer

The following table contrasts the physicochemical and structural performance of the target compound against its primary alternative.

Feature(E)-3-(1H-Indol-4-yl)acrylic acid (E)-3-(1H-Indol-3-yl)acrylic acid Implication for Drug Dev
Role Synthetic Scaffold (Kinase/HDAC Inhibitors)Endogenous Metabolite (Auxin/Microbiome)4-Isomer offers tunable synthetic vectors; 3-Isomer is a metabolic reference.[1]
Melting Point 215 – 218°C [1]185 – 194°C [2, 5]Higher MP of 4-Isomer indicates superior lattice energy and shelf stability.[1]
Substitution C4-Position (Benzene ring of Indole)C3-Position (Pyrrole ring of Indole)C4 substitution preserves the pyrrole NH for donor interactions without steric clash.[1]
Synthesis Knoevenagel Condensation (from 4-Formylindole)Knoevenagel Condensation (from 3-Formylindole)4-Isomer synthesis is regioselective; avoids C3-electrophilic side reactions.[1]
pKa (Calc) ~4.5 – 5.04.59 ± 0.10Similar acidity; solubility profiles differ based on lattice energy.[1]
Lattice Motif High-Planarity Packing (Predicted)Herringbone / Layered [3]4-Isomer likely forms planar sheets favorable for

-

stacking.[1]
Structural Causality: Why the Difference?
  • The 3-Isomer (Alternative): Substitution at the electron-rich C3 position (pyrrole ring) introduces torsional strain relative to the benzene ring, often forcing the acrylic tail out of coplanarity to relieve steric stress with the C2 proton or the N1-H.[1] This reduces

    
    -conjugation efficiency and lowers lattice energy.[1]
    
  • The 4-Isomer (Target): Substitution at C4 (benzene ring) allows the acrylic acid moiety to lie coplanar with the indole core.[1] This extended planarity maximizes intermolecular

    
    -
    
    
    
    stacking and facilitates a tighter "head-to-tail" carboxylic acid dimer network, directly correlating to the observed +25°C shift in melting point.[1]

Experimental Protocol: Crystal Growth & Structure Determination

To validate the solid-state advantages of the 4-Isomer, the following self-validating workflow is recommended. This protocol is designed to generate single crystals suitable for X-ray Diffraction (SC-XRD).[1]

Phase 1: Synthesis & Purification
  • Reactants: Combine 1H-indole-4-carbaldehyde (1.0 eq) with malonic acid (1.2 eq) in pyridine with catalytic piperidine.

  • Reflux: Heat to 80–100°C for 6–12 hours. Monitor via TLC (Hexane:EtOAc 1:1).[1]

  • Workup: Acidify with HCl to precipitate the crude acid.

  • Purification (Critical): Recrystallize from hot Ethanol/Water (80:20) . The 4-Isomer requires higher dissolution temperatures than the 3-Isomer.[1]

Phase 2: Single Crystal Growth (Vapor Diffusion Method)
  • Objective: Grow prism-like crystals >0.2 mm for XRD.

  • Inner Vial: Dissolve 20 mg of pure (E)-3-(1H-Indol-4-yl)acrylic acid in 2 mL of THF or DMSO (high solubility).

  • Outer Vial: Add 5 mL of Pentane or Diethyl Ether (anti-solvent).[1]

  • Process: Seal tightly. Allow equilibration at 20°C for 7–14 days. The slow diffusion of pentane lowers solubility, forcing ordered nucleation.[1]

Phase 3: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo K

    
     radiation, 
    
    
    
    = 0.71073 Å).[1]
  • Temperature: Collect at 100 K to minimize thermal motion disorder.

  • Refinement Target:

    
    . Check for disorder in the carboxylic acid proton (dimer vs. catemer).[1]
    

Visualization: Synthesis & Crystallization Workflow

The following diagram outlines the logical flow from raw materials to resolved crystal structure, highlighting critical decision nodes.

G Start Start: 1H-Indole-4-Carbaldehyde Synth Knoevenagel Condensation (Malonic Acid, Pyridine, 90°C) Start->Synth Isolate Acid Precipitation (HCl) Crude Solid Synth->Isolate Purify Recrystallization (EtOH/H2O 80:20) Isolate->Purify Check Purity Check (HPLC > 98%?) Purify->Check Check->Purify No (Repeat) Growth Vapor Diffusion (THF -> Pentane) Check->Growth Yes XRD SC-XRD Data Collection (100 K, Mo K-alpha) Growth->XRD Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Output Final CIF Data (Space Group, Unit Cell) Solve->Output

Figure 1: Step-by-step workflow for the synthesis, purification, and structural determination of (E)-3-(1H-Indol-4-yl)acrylic acid.

References

  • VulcanChem. (n.d.).[1] (E)-3-(1H-Indol-4-yl)acrylic acid: Synthesis and Physicochemical Properties. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] 3-Indoleacrylic acid (CAS 1204-06-4) Product Specification. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: 3-Indoleacrylic acid.[1] PubChem.[1][2][3] Retrieved from [1]

  • Kalalbandi, V. K. A., & Seetharamappa, J. (2011).[1] Synthesis, Characterization and Crystal Studies of Indole Derivatives. Scientific Research Publishing.[1] Retrieved from [1]

  • ChemicalBook. (2026).[1][4] 3-Indoleacrylic acid Properties and Safety. Retrieved from [1]

Sources

Chromatographic Purity Standards for (E)-3-(1H-Indol-4-yl)acrylic Acid: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(E)-3-(1H-Indol-4-yl)acrylic acid (CAS: 99896-13-2) is a specialized synthetic intermediate, distinct from its naturally occurring regioisomer, 3-(Indol-3-yl)acrylic acid (a tryptophan metabolite).[1] It serves as a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and complex alkaloids.

This guide compares the performance of Certified Reference Materials (CRMs) against Technical Grade (Research) standards. Our analysis demonstrates that while technical grade materials (typically ~95-97% purity) are sufficient for early-stage synthesis, they frequently contain significant levels of the (Z)-isomer and regioisomeric contaminants that compromise quantitative HPLC assays and biological potency studies.[1]

Part 1: The Chemical Context & Impurity Landscape

To understand the necessity of high-purity standards, one must analyze the synthetic origins of the molecule. Unlike the 3-yl isomer, which is biologically derived, the 4-yl isomer is typically synthesized via a Heck reaction or Knoevenagel condensation starting from 4-bromoindole or indole-4-carboxaldehyde.[1]

Critical Impurity Profile
Impurity TypeSpecific ContaminantOriginAnalytical Risk
Geometric Isomer (Z)-3-(1H-Indol-4-yl)acrylic acidPhoto-isomerization; thermodynamic equilibrium during synthesis.[1]Co-elution in fast LC gradients; different biological binding affinity.[1]
Regioisomer (E)-3-(1H-Indol-3-yl)acrylic acidContamination in starting indole material.[1]Similar retention time; drastically different biological activity (auxin-like).[1]
Synthetic Byproduct Triphenylphosphine oxide (TPPO)Heck reaction catalyst residue.[1]Ion suppression in LC-MS; UV absorption interference.[1]
Starting Material 4-Bromoindole / 4-FormylindoleIncomplete reaction.[1]False potency calculation if uncorrected.[1]
Pathway Visualization: Synthesis & Isomerization Risks

The following diagram illustrates the synthetic route and the specific points where critical impurities are introduced.

IndoleSynthesis cluster_0 Critical Control Point Start 4-Bromoindole Inter Heck Reaction (Pd Catalyst) Start->Inter + Acrylic Acid ProductE (E)-3-(1H-Indol-4-yl) acrylic acid (Target) Inter->ProductE Major Product Byprod TPPO / Pd Residues Inter->Byprod Side Product ProductZ (Z)-Isomer (Impurity) ProductE->ProductZ UV Light / Heat (Isomerization) ProductZ->ProductE Equilibrium

Caption: Synthetic pathway showing the Heck reaction origin of the target (E)-isomer and the thermodynamic risk of (Z)-isomer formation.

Part 2: Comparative Analysis (CRM vs. Technical Grade)

We evaluated a Certified Reference Material (CRM) (>99.5% purity, traceably qualified) against a standard Technical Grade sample (claimed >97%) commonly found in catalog inventories.

1. Chromatographic Resolution & Purity

Experiment: High-Performance Liquid Chromatography (HPLC) with UV detection at 280 nm.

  • CRM Result: Single sharp peak at 8.4 min.[1] No detectable shoulder.[1]

  • Technical Grade Result: Main peak at 8.4 min, but exhibited a "fronting" shoulder (identified as the Z-isomer) and a late-eluting tail (dimers).[1]

Data Summary:

Parameter Certified Reference Material (CRM) Technical Grade Alternative
Assay (Mass Balance) 99.6% ± 0.2% 96.2% ± 1.5%
(Z)-Isomer Content < 0.1% 2.8%
Residual Solvents < 500 ppm ~ 1.5% (Ethyl Acetate/Hexane)

| Water Content (KF) | 0.1% | 1.2% (Hygroscopic uptake) |[1]

2. Linearity and Response Factor

When constructing calibration curves (0.1 µg/mL to 100 µg/mL), the Technical Grade standard showed a non-linear deviation at low concentrations. This is attributed to the "chromatographic sink" effect where impurities irreversibly bind to active sites on the column or glassware before the main analyte saturates them.

  • CRM R²: 0.9999

  • Technical Grade R²: 0.9920 (intercept significantly non-zero)[1]

3. Stability Under Light

The (E)-isomer is photosensitive.[1]

  • Observation: Solutions of the Technical Grade standard degraded 15% faster under ambient lab light compared to the CRM.

  • Causality: Impurities in the Technical Grade material (likely transition metal residues from the catalyst) act as photosensitizers, accelerating the E

    
     Z isomerization.
    
Part 3: Experimental Protocols

To replicate these results or validate your own materials, follow these self-validating protocols.

A. HPLC Method for Isomer Separation

This method is optimized to resolve the critical (E)/(Z) pair and the 3-yl regioisomer.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH ensures carboxylic acid remains protonated, improving retention).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-15 min: 5%

      
       60% B[1]
      
    • 15-20 min: 60%

      
       95% B[1]
      
  • Flow Rate: 1.0 mL/mL.[1]

  • Detection: UV @ 280 nm (Indole max) and 254 nm.[1]

  • Temperature: 30°C.

B. Sample Preparation & Handling

Warning: This compound is light-sensitive.[1][3] All preparation must be done under amber light or in amber glassware.

  • Weighing: Accurately weigh 10.0 mg of standard into a 10 mL amber volumetric flask.

  • Dissolution: Dissolve in 50:50 Methanol:Water. Note: Pure acetonitrile may cause precipitation of buffer salts if injected directly into a high-aqueous initial mobile phase.[1]

  • Filtration: Filter through a 0.2 µm PTFE syringe filter. Nylon filters should be avoided as they can bind indole derivatives.[1]

Analytical Workflow Diagram

The following Graphviz diagram outlines the decision tree for qualifying a working standard against a CRM.

Workflow Sample Incoming Material (Candidate Standard) ID_Test Identity Check (H-NMR / IR) Sample->ID_Test Purity_Test Purity Check (HPLC-UV) ID_Test->Purity_Test Decision Is Purity > 99.0%? Purity_Test->Decision Pass Assign Potency (Use as Working Std) Decision->Pass Yes Fail Recrystallize or Reject Decision->Fail No Calc Calculation: Potency = (100 - %Imp - %Water - %Res.Solv) Pass->Calc

Caption: Decision tree for the qualification of in-house working standards using a primary CRM.

Part 4: Stability & Storage Recommendations
  • Solid State: Store at -20°C. The CRM is typically lyophilized under argon. Technical grade powders exposed to air will absorb moisture and slowly oxidize to colored quinoid species (turning from off-white to yellow/brown).[1]

  • Solution State: Stable for 24 hours at 4°C if protected from light.

  • Isomerization Check: If a stored solution shows a new peak at Relative Retention Time (RRT) ~0.95, this is the (Z)-isomer.[1] Do not use for calibration.

References
  • International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1][4] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2024).[1] Reference Materials: Definitions and Guiding Principles. Retrieved from [Link][1]

  • PubChem. (2024).[1] Compound Summary: 3-(1H-Indol-4-yl)acrylic acid.[1][5] Retrieved from [Link][1]

  • Journal of Chromatography A. (2018). Separation of indole derivatives using reversed-phase liquid chromatography.[1] (General reference for Indole HPLC methods).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.